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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl (S)-2-(methylamino)pentanoate

Foreword: A Practical Framework for the Characterization of a Novel Amino Acid Ester To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive resource...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Practical Framework for the Characterization of a Novel Amino Acid Ester

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive resource for understanding and characterizing the physicochemical properties of Methyl (S)-2-(methylamino)pentanoate. In the realm of pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is paramount for formulation, stability, and, ultimately, therapeutic efficacy. This document moves beyond a simple recitation of data points. Instead, it provides a practical framework, grounded in established scientific principles, for the experimental determination and theoretical prediction of the key physicochemical parameters of this chiral amino acid ester. As direct experimental data for this specific molecule is not extensively available in the public domain, this guide empowers the reader with the methodologies to generate this critical information, ensuring scientific integrity and robust drug development processes.

Molecular Identity and Structural Elucidation

Methyl (S)-2-(methylamino)pentanoate is a chiral amino acid ester derived from the N-methylation of L-leucine methyl ester. Its molecular structure is foundational to its chemical behavior and biological activity.

PropertyValueSource
Chemical Name Methyl (S)-2-(methylamino)pentanoate-
Synonyms L-Leucine, N-methyl-, methyl ester[1]
CAS Number 35026-08-5[1]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
Chemical Structure Chemical Structure of Methyl (S)-2-(methylamino)pentanoate-

A hypothesized synthetic pathway for Methyl (S)-2-(methylamino)pentanoate involves the esterification of N-methyl-L-leucine or the N-methylation of L-leucine methyl ester. A common laboratory-scale synthesis could involve the reaction of L-leucine with methanol in the presence of an acid catalyst, followed by N-methylation.[2]

Potential impurities arising from such a synthesis could include:

  • Unreacted starting materials (L-leucine, N-methyl-L-leucine).

  • Over-methylated products (quaternary ammonium salts).

  • Enantiomeric impurity ((R)-2-(methylamino)pentanoate).

  • By-products from side reactions, such as the formation of diketopiperazines.[3]

Predicted and Estimated Physicochemical Properties

In the absence of extensive experimental data, predictive models and data from analogous compounds provide valuable initial estimates of the physicochemical properties of Methyl (S)-2-(methylamino)pentanoate. It is crucial to recognize that these are estimations and must be confirmed by experimental determination.

PropertyPredicted/Estimated ValueBasis of Estimation
Boiling Point ~130-150 °CBased on the boiling point of methyl pentanoate (126 °C) with an increase due to the presence of the amino group and higher molecular weight.[4][5]
Melting Point Not availableLikely a low-melting solid or a liquid at room temperature. The hydrochloride salt of a similar compound is a powder.[6]
pKa (of the methylamino group) ~10.5Based on the typical pKa of secondary amines. Computational prediction methods can provide a more refined estimate.[7][8]
LogP ~1.5 - 2.5Estimated based on the structure's aliphatic and polar components.

Experimental Determination of Physicochemical Properties

This section provides detailed, field-proven methodologies for the experimental characterization of Methyl (S)-2-(methylamino)pentanoate.

Boiling Point Determination

The boiling point is a critical physical constant for a liquid. For a novel compound, its experimental determination is essential for purification (distillation) and identity confirmation.

This method is suitable for small sample volumes.

  • Apparatus Setup:

    • Attach a small test tube (e.g., 6x50 mm) containing approximately 0.5 mL of Methyl (S)-2-(methylamino)pentanoate to a thermometer using a rubber band.

    • Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.

    • Place this assembly in a Thiele tube or a beaker containing mineral oil.

  • Heating:

    • Gently heat the side arm of the Thiele tube or the beaker on a hot plate.

    • Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

    • Continue heating until a rapid and continuous stream of bubbles exits the capillary tube. This indicates that the vapor pressure of the sample has overcome the external pressure.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

    • Record the temperature. For high accuracy, also record the atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure A Sample in Test Tube B Inverted Capillary A->B place in C Thermometer Assembly B->C attach to D Heating Bath (Thiele Tube) C->D immerse in E Heat Gently F Observe Rapid Bubbling E->F G Cool Slowly F->G H Liquid Enters Capillary G->H I Record Temperature H->I

Caption: Workflow for Micro Boiling Point Determination.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and in vitro/in vivo testing.

Qualitative Assessment:

  • Add approximately 10 mg of Methyl (S)-2-(methylamino)pentanoate to a series of test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Vortex each tube for 30 seconds and visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

  • For aqueous solubility, test the pH of the solution. Due to the basic nature of the amine, the compound is expected to be more soluble in acidic aqueous solutions. Test solubility in 0.1 M HCl and 0.1 M NaOH.

Quantitative Assessment (Shake-Flask Method): [9]

  • Prepare a supersaturated solution of Methyl (S)-2-(methylamino)pentanoate in the solvent of interest in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent and analyze the concentration using a validated analytical method, such as HPLC-UV or GC-MS.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment start Start qualitative Qualitative Solubility Screen start->qualitative quantitative Quantitative Solubility (Shake-Flask) qualitative->quantitative For key solvents end End quantitative->end solvents Water, Organic Solvents, Aqueous Acid/Base observe Visual Observation (Soluble/Insoluble) solvents->observe saturate Prepare Supersaturated Solution equilibrate Equilibrate (24-48h) saturate->equilibrate analyze Analyze Supernatant (HPLC/GC) equilibrate->analyze

Caption: Workflow for Solubility Determination.

Determination of the Acid Dissociation Constant (pKa)

The pKa of the secondary amine is a critical parameter that influences the compound's solubility, lipophilicity, and interaction with biological targets at different physiological pH values.

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve a known amount of Methyl (S)-2-(methylamino)pentanoate in deionized water to a known concentration (e.g., 1-10 mM). To ensure complete dissolution, the solution can be acidified with a known volume of standardized HCl to a pH below the expected pKa (e.g., pH 2-3).

  • Titration:

    • Place the solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar.

    • Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.

    • Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

pKa_Determination start Start prepare Prepare Sample Solution start->prepare calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standard Base prepare->titrate calibrate->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Determine Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence analyze->pka end End pka->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Methyl (S)-2-(methylamino)pentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7s3HO-CH
~3.2-3.4m1HCH (N)
~2.4s3HN-CH
~1.5-1.7m1HCH (CH₃)₂
~1.2-1.4m2HCH
~0.9d6HC(CH ₃)₂

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (ppm)Assignment
~175C =O
~60C H(N)
~52O-C H₃
~40C H₂
~35N-C H₃
~25C H(CH₃)₂
~22C(C H₃)₂

Note: These are predicted chemical shifts. Actual experimental values may vary.[10][11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-3500N-HStretching (secondary amine)
~2850-3000C-HStretching (aliphatic)
~1735-1750C=OStretching (ester)
~1150-1250C-OStretching (ester)

Stability and Degradation Profile

Understanding the stability of Methyl (S)-2-(methylamino)pentanoate is critical for determining appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.[14][15][16]

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[17]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]

    • Thermal Degradation: Solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Analyze the stressed samples by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify any degradation products.

    • Mass spectrometry (LC-MS) can be used to elucidate the structures of the degradation products.

Potential Degradation Pathways:

  • Hydrolysis of the ester to form (S)-2-(methylamino)pentanoic acid and methanol. This is expected to be more rapid under basic conditions.

  • Oxidation of the secondary amine to form N-oxide or other oxidative products.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation_Pathways Elucidate Degradation Pathways LCMS->Degradation_Pathways Sample Methyl (S)-2-(methylamino)pentanoate Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies for Purity and Enantiomeric Excess Determination

A robust analytical method is essential for quality control, ensuring the purity and correct stereochemistry of the compound.

Chiral High-Performance Liquid Chromatography (HPLC)

A chiral HPLC method is necessary to separate and quantify the (S)- and (R)-enantiomers.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol is a common starting point. The ratio of the polar modifier can be adjusted to optimize resolution.

    • Reversed Phase: A mixture of water/acetonitrile or water/methanol with an acidic modifier (e.g., trifluoroacetic acid or formic acid) can be explored.

  • Derivatization (Optional): If separation of the underivatized compound is challenging, derivatization with a chromophoric or fluorophoric agent can enhance detectability and may improve chiral recognition.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[6]

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of Methyl (S)-2-(methylamino)pentanoate and outlines robust experimental methodologies for their determination. By combining predictive approaches with established analytical techniques, researchers and drug development professionals can build a thorough understanding of this molecule's behavior, which is essential for its successful application in pharmaceutical research and development. The provided protocols serve as a starting point for the in-depth characterization required to advance this and similar molecules through the development pipeline.

References

  • 4-METHYL-2-(METHYLAMINO)PENTANOATE. Sunway Pharm Ltd. [Link]

  • Solubility test for Organic Compounds. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Symbiosis. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Boiling Point Determination. ChemConnections. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • Method for determining solubility of a chemical compound.
  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. [Link]

  • Micro Boiling Point Determination. chymist.com. [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • Micro-boiling point measurement. University of Toronto. [Link]

  • Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. PMC. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Solubility. Chemistry Online @ UTSC. [Link]

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0162285). NP-MRD. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

  • Mestrelab Predictor. Mestrelab. [Link]

  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

  • 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • Mnova Predict | Accurate Prediction. Bruker. [Link]

  • Predicting boiling and melting points. Organic Chemistry: How to…. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Vapor pressure and normal boiling point predictions for pure methyl esters and biodiesel fuels. Illinois Experts. [Link]

  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. [Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for Methyl (S)-2-(methylamino)pentanoate

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Methyl (S)-2-(methylamino)pentanoate, commonly referred to as N-methyl-L-norvaline methyl ester, is a critical chiral building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Methyl (S)-2-(methylamino)pentanoate, commonly referred to as N-methyl-L-norvaline methyl ester, is a critical chiral building block in the synthesis of advanced peptidomimetics and cyclic depsipeptides [1]. The strategic incorporation of N-methylated amino acids is a proven methodology to enhance the proteolytic stability, conformational rigidity, and membrane permeability of peptide-based therapeutics [2].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating framework for the spectroscopic elucidation (NMR, IR, MS) of this compound. The methodologies detailed herein go beyond mere data reporting; they explain the mechanistic rationale behind each analytical choice to ensure high-fidelity structural validation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of Methyl (S)-2-(methylamino)pentanoate relies heavily on ¹H and ¹³C NMR to verify the integrity of the ester and N-methyl groups, as well as the stereocenter's alpha-proton.

Causality in Experimental Design

Secondary amines are highly sensitive to trace acids. When using deuterated chloroform (CDCl₃) as a solvent, trace DCl (a common degradation product) can protonate the secondary amine. This protonation causes significant downfield shifting and line broadening of the N-CH₃ and alpha-CH signals, leading to misinterpretation. Therefore, neutralizing the solvent prior to analysis is a critical prerequisite.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

PositionFunctional Group¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
1C=O (Ester)-176.5
2Alpha-CH3.15 (t, 1H, J = 6.5)63.2
3Beta-CH₂1.60 (m, 2H)34.5
4Gamma-CH₂1.35 (m, 2H)19.2
5Delta-CH₃0.92 (t, 3H, J = 7.3)13.8
6N-CH₃2.35 (s, 3H)34.8
7O-CH₃3.72 (s, 3H)51.5
8N-H1.60 (br s, 1H, exchangeable)-
Protocol 1: Self-Validating NMR Workflow
  • Solvent Preparation: Pass 0.6 mL of CDCl₃ through a short plug of basic alumina to remove trace DCl and water.

  • Sample Dissolution: Dissolve 15 mg of Methyl (S)-2-(methylamino)pentanoate in the neutralized CDCl₃.

  • Internal Calibration (Validation Step): Acquire a preliminary ¹H scan (1 scan) to verify the residual CHCl₃ peak is exactly at 7.26 ppm. If the peak is shifted, recalibrate the lock signal to prevent global chemical shift errors.

  • Acquisition: Run a standard ¹H sequence (16 scans, relaxation delay 1s) and a ¹³C{¹H} decoupled sequence (512 scans, relaxation delay 2s).

  • D₂O Exchange (Validation Step): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum to confirm the disappearance of the N-H signal at ~1.60 ppm, definitively proving the presence of the secondary amine.

Section 2: Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is utilized to confirm the presence of the secondary amine and the intact methyl ester, distinguishing it from potential free-acid impurities [3].

Causality in Experimental Design

Traditional KBr pellet methods often introduce hygroscopic water into the sample matrix. Water creates a broad O-H stretch (3400–3500 cm⁻¹) that completely masks the critical, yet weak, secondary N-H stretch (~3320 cm⁻¹). Utilizing Attenuated Total Reflectance (ATR) bypasses this issue, allowing for the analysis of the neat oil without matrix interference.

Table 2: Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityStructural Assignment
3320Weak, sharpN-H stretch (secondary amine)
2955, 2930, 2870StrongC-H stretch (aliphatic chain)
1735Strong, sharpC=O stretch (ester)
1460MediumC-H bending (alkane)
1170StrongC-O stretch (ester)
Protocol 2: Self-Validating FTIR Workflow
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Validation (Validation Step): Run a background scan (32 scans, 4 cm⁻¹ resolution). Ensure the baseline is flat and free of residual organic peaks or excessive ambient CO₂.

  • Sample Application: Apply 1-2 drops of the neat compound directly onto the ATR crystal, ensuring full coverage of the sensor.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Purity Verification (Validation Step): Analyze the 3400-3500 cm⁻¹ region. The strict absence of a broad band confirms the sample has not hydrolyzed into 2-(methylamino)pentanoic acid.

Section 3: Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode is the ideal soft ionization technique for this molecule, preserving the parent ion while allowing for controlled fragmentation via Collision-Induced Dissociation (CID).

Causality in Experimental Design

The addition of 0.1% formic acid to the mobile phase forces the protonation of the secondary amine in solution. This ensures maximum ionization efficiency during the desolvation process, yielding a dominant [M+H]⁺ peak at m/z 146.1. Subsequent CID triggers predictable alpha-cleavage, a hallmark of amino acid esters.

Table 3: ESI-MS/MS Fragmentation Data (Parent m/z 146.1)

Fragment m/zRelative AbundanceStructural AssignmentNeutral Loss
146.1100%[M+H]⁺ (Parent Ion)None
114.145%[M+H - CH₃OH]⁺Methanol (-32 Da)
103.120%[M+H - C₃H₇]⁺Propyl radical (-43 Da)
86.185%[CH₃CH₂CH₂CH=NHCH₃]⁺Methyl formate (-60 Da)
Protocol 3: Self-Validating MS Workflow
  • Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

  • Direct Infusion: Inject the sample at 10 µL/min directly into the ESI source.

  • Isotope Validation (Validation Step): Observe the parent ion at m/z 146.1. Check the M+1 peak at m/z 147.1; it must be approximately 8% of the parent peak intensity, perfectly corresponding to the natural abundance of ¹³C in the C₇ framework.

  • MS/MS Acquisition: Apply a collision energy of 15-20 eV using argon gas to generate the diagnostic fragment ions.

Visualizations

Workflow A Sample Prep (>98% Purity) B NMR Analysis (1H & 13C) A->B C FT-IR Analysis (ATR Mode) A->C D ESI-MS/MS (Positive Ion) A->D E Data Synthesis & Validation B->E C->E D->E

Analytical Workflow for Spectroscopic Validation of N-methylated Esters.

MS_Pathway M Parent Ion[M+H]+ m/z 146.1 F1 Loss of CH3OH (-32 Da) m/z 114.1 M->F1 Ester Cleavage F2 Alpha-Cleavage (-HCOOCH3) m/z 86.1 M->F2 Imine Formation F3 Propyl Loss (-C3H7) m/z 103.1 M->F3 Alkyl Chain Loss

ESI-MS/MS Fragmentation Logic for Methyl (S)-2-(methylamino)pentanoate.

Conclusion

The robust characterization of Methyl (S)-2-(methylamino)pentanoate requires a multi-modal approach. By understanding the causality behind solvent interactions in NMR, matrix effects in IR, and ionization mechanics in MS, researchers can implement these self-validating protocols to guarantee the structural integrity of their peptide building blocks, ultimately de-risking downstream drug development workflows.

References

  • Title: WO2016187534A1 - Anthelmintic depsipeptide compounds Source: Google Patents URL
  • Title: RNA Display Methods for the Discovery of Bioactive Macrocycles Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Tert-butyl 4-methyl-2-(methylamino)pentanoate | CID 14037551 (Analogous N-methyl ester data) Source: PubChem URL: [Link]

Foundational

Synthesis and Characterization of Methyl (S)-2-(methylamino)pentanoate: A Technical Whitepaper

Executive Summary Methyl (S)-2-(methylamino)pentanoate, commonly known as N-methyl-L-norvaline methyl ester, is a highly specialized non-natural amino acid derivative. The strategic N-methylation of amino acids is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (S)-2-(methylamino)pentanoate, commonly known as N-methyl-L-norvaline methyl ester, is a highly specialized non-natural amino acid derivative. The strategic N-methylation of amino acids is a cornerstone technique in modern peptidomimetic design. By eliminating hydrogen-bond donors and increasing lipophilicity, N-methylation enhances membrane permeability and confers critical protease resistance to peptide-based therapeutics[1]. Furthermore, N-methyl-L-norvaline serves as a vital precursor in the total synthesis and modification of complex immunosuppressive macrocycles, such as cyclosporin analogs[2].

This whitepaper outlines a robust, scalable, and stereochemically retentive three-step synthetic route to Methyl (S)-2-(methylamino)pentanoate, detailing the mechanistic causality behind each protocol choice to ensure high-fidelity reproduction in the laboratory.

Strategic Rationale & Mechanistic Insights

When designing a synthetic route for N-methylated amino acids, chemists must navigate the dual challenges of regioselectivity (avoiding over-alkylation) and stereocontrol (preventing epimerization at the α -carbon).

The Pitfalls of Reductive Amination: A common misstep in early-stage process design is attempting direct mono-N-methylation of the primary amine (L-norvaline) using formaldehyde and a reducing agent (e.g., NaBH3​CN ). This approach is fundamentally flawed. The intermediate Schiff base, once reduced, yields a secondary amine that is significantly more nucleophilic than the parent primary amine. This kinetic reality inevitably drives the reaction toward a complex mixture of N,N-dimethylated products and unreacted starting material[3].

The Alkylation Strategy (NaH/MeI): To achieve strict mono-methylation, the industry standard involves the transient protection of the amine followed by controlled alkylation[3]. We utilize the N-Boc protection strategy followed by alkylation with methyl iodide (MeI) and sodium hydride (NaH).

Mechanistic Causality: A profound advantage of this specific reagent combination is chemoselectivity. One might assume the free carboxylic acid must be protected (esterified) prior to N-methylation to prevent the formation of a methyl ester. However, the selective N-methylation of Boc-protected amino acids in the presence of a free carboxyl group is driven by the in situ formation of a sodium carboxylate salt. The carboxylate oxygen tightly chelates the Na+ cation, which sterically and electronically shields the carboxylate oxygen from SN​2 attack by MeI[4]. This allows for clean, regioselective N-alkylation without premature esterification.

Process Visualization

SynthesisWorkflow A L-Norvaline (Primary Amine) B Boc-L-Norvaline (Protected Intermediate) A->B Boc2O, NaOH Dioxane/H2O C Boc-N-Me-L-Norvaline (N-Methylated) B->C NaH, MeI THF, 0°C D Methyl (S)-2-(methylamino)pentanoate (Target Ester HCl) C->D SOCl2, MeOH 0°C to Reflux

Figure 1: Three-step synthetic workflow for Methyl (S)-2-(methylamino)pentanoate.

Methodology: Self-Validating Synthesis Protocols

Step 1: Synthesis of Boc-L-norvaline
  • Objective: Mask the primary amine to prevent over-alkylation.

  • Protocol: Dissolve L-norvaline (1.0 eq) in a 1:1 mixture of 1M aqueous NaOH and 1,4-dioxane. Cool to 0°C. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise. Stir at room temperature for 12 hours. Acidify the aqueous layer to pH 2-3 using 1M KHSO4 and extract with ethyl acetate.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The starting material will show a deep purple spot (primary amine), which will completely disappear, replaced by a UV-active/Ninhydrin-negative spot, confirming full protection.

Step 2: Regioselective N-Methylation
  • Objective: Introduce the N-methyl group while exploiting Na+ chelation to protect the carboxylate[4].

  • Protocol: Dissolve Boc-L-norvaline (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool to 0°C. Carefully add NaH (60% dispersion in mineral oil, 3.0 eq) portion-wise. Causality: The excess base is required to deprotonate both the carboxylic acid and the carbamate N-H. Stir for 30 minutes until hydrogen gas evolution ceases. Add MeI (3.0 eq) dropwise. Stir at room temperature for 18 hours.

  • Self-Validation & Quenching: Cool the reaction to 0°C and quench dropwise with saturated aqueous NH4​Cl . The cessation of bubbling validates the complete and safe destruction of unreacted NaH. Extract with ethyl acetate, wash with brine, and concentrate to yield Boc-N-methyl-L-norvaline.

Step 3: Concurrent Deprotection and Esterification
  • Objective: Remove the Boc group and esterify the carboxylic acid in a single, highly efficient step.

  • Protocol: Suspend Boc-N-methyl-L-norvaline (1.0 eq) in anhydrous methanol. Cool to 0°C. Add Thionyl chloride ( SOCl2​ , 3.0 eq) dropwise. Causality: SOCl2​ reacts violently with methanol to generate anhydrous HCl and SO2​ gas in situ. Anhydrous conditions are mandatory to drive the Fischer esterification equilibrium forward and prevent ester hydrolysis. The generated HCl simultaneously cleaves the Boc protecting group. Slowly warm to reflux for 4 hours.

  • Self-Validation: The reaction progress is visually validated by the evolution of SO2​ , CO2​ , and isobutylene gases. Once gas evolution ceases and TLC indicates total consumption of the starting material, evaporate the solvent under reduced pressure to yield Methyl (S)-2-(methylamino)pentanoate as a stable hydrochloride salt.

Analytical Characterization Data

To verify the structural and stereochemical integrity of the synthesized Methyl (S)-2-(methylamino)pentanoate hydrochloride, the following quantitative analytical parameters should be achieved:

Analytical TechniqueParameterExpected Result / Structural Assignment 1 H NMR δ (ppm), CD3​OD , 400 MHz0.95 (t, 3H, γ CH3​ ), 1.40-1.50 (m, 2H, β CH2​ ), 1.80-1.95 (m, 2H, α CH2​ ), 2.75 (s, 3H, N- CH3​ ), 3.85 (s, 3H, O- CH3​ ), 3.95 (t, 1H, α -CH) 13 C NMR δ (ppm), CD3​OD , 100 MHz13.5 ( γ CH3​ ), 18.2 ( β CH2​ ), 31.5 ( α CH2​ ), 32.1 (N- CH3​ ), 53.5 (O- CH3​ ), 62.4 ( α -CH), 170.2 (C=O)Mass SpectrometryESI-MS ( [M+H]+ )Calculated for C7​H15​NO2​ : 146.11 m/z Found: ~146.1 m/zChiral HPLCEnantiomeric Excess (ee)>99% ee (Validated against a racemic standard to ensure no epimerization occurred during the strongly basic Step 2)

Quality Assurance & Troubleshooting

  • Epimerization Control: The α -proton of N-alkylated amino acids is prone to abstraction under strongly basic conditions. To prevent racemization during Step 2, strictly maintain the temperature at 0°C during the addition of NaH and avoid prolonged reaction times beyond what is required for complete conversion.

  • Incomplete Deprotection: If the mass spectrum shows an [M+H]+ peak at 246.1 m/z, the Boc group has not been fully cleaved. This usually indicates insufficient SOCl2​ or residual water in the methanol quenching the in situ HCl generation. Ensure all glassware is oven-dried and reagents are strictly anhydrous.

References

1.[1] Title: Boc-N-methyl-L-norvaline - Chem-Impex Source: chemimpex.com URL:

2.[3] Title: Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications Source: acs.org URL:

3.[4] Title: Carboxylate-Directed Pd-Catalyzed β-C(sp3)–H Arylation of N-Methyl Alanine Derivatives for Diversification of Bioactive Peptides | Organic Letters - ACS Publications Source: acs.org URL:

4.[2] Title: (PDF) Cell-free biosynthesis of new cyclosporins - ResearchGate Source: researchgate.net URL:

Sources

Exploratory

Stereochemistry of Methyl (S)-2-(methylamino)pentanoate: Synthesis, Epimerization Dynamics, and Analytical Validation

Introduction: The Strategic Value of N-Methylated Building Blocks Methyl (S)-2-(methylamino)pentanoate—commonly known as N-methyl-L-norvaline methyl ester—is a highly specialized non-proteinogenic amino acid derivative....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of N-Methylated Building Blocks

Methyl (S)-2-(methylamino)pentanoate—commonly known as N-methyl-L-norvaline methyl ester—is a highly specialized non-proteinogenic amino acid derivative. In modern drug development, the strategic incorporation of N-methyl amino acids into peptide backbones is a proven method to enhance proteolytic stability, increase membrane permeability (lipophilicity), and enforce specific conformational geometries by altering the cis/trans amide bond equilibrium[1].

However, the structural benefits of N-methylation come with significant synthetic liabilities. The absence of an amide proton in N-methylated residues fundamentally alters the electronic environment of the alpha-carbon, significantly lowering the pKa of the alpha-proton. Consequently, the (S)-stereocenter becomes highly susceptible to base-catalyzed epimerization (racemization) during synthesis, saponification, and downstream peptide coupling[2]. As application scientists, we must approach the handling of Methyl (S)-2-(methylamino)pentanoate not merely as a sequence of transformations, but as a strict exercise in kinetic control over thermodynamic degradation pathways.

Mechanisms of Stereocenter Degradation

Understanding the causality behind stereocenter loss is critical for designing robust synthetic workflows. The epimerization of N-methyl amino acid esters primarily proceeds via two distinct mechanisms:

  • Direct Alpha-Proton Abstraction (Enolization): Under basic conditions (e.g., during Fmoc deprotection or ester hydrolysis), the alpha-proton is removed by the base, forming a planar, achiral enolate intermediate. Subsequent reprotonation from the solvent occurs non-stereoselectively from either face of the molecule, yielding a racemic mixture of (S) and (R) enantiomers[2].

  • Oxazolium-5-oxide Formation: During carboxyl activation for peptide coupling, N-methyl amino acids are prone to forming highly reactive oxazolium-5-oxide intermediates. These intermediates rapidly racemize before nucleophilic attack by the incoming amine can occur[3].

Racemization A Methyl (S)-2-(methylamino)pentanoate B Base (e.g., DIEA) Proton Abstraction A->B Basic conditions C Achiral Enolate Intermediate B->C Loss of alpha-H D Re-protonation (Solvent H+) C->D Kinetic/Thermodynamic control E (S)-Enantiomer (Retention) D->E Face A attack F (R)-Enantiomer (Inversion) D->F Face B attack

Mechanism of base-catalyzed epimerization via direct alpha-proton abstraction.

Synthetic Strategy for Stereocenter Retention

To synthesize Methyl (S)-2-(methylamino)pentanoate with >99% enantiomeric excess (ee), orthogonal protection and mild alkylation conditions are mandatory.

Esterification: Reacting (S)-norvaline with methanol in the presence of trimethylchlorosilane (TMSCl) generates the methyl ester hydrochloride. This method avoids harsh protic acids and elevated temperatures, preserving the stereocenter. N-Methylation: Direct methylation with methyl iodide often yields over-alkylated quaternary ammonium salts. Instead, utilizing the Fukuyama alkylation protocol is highly effective. The amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the NH proton, allowing for selective mono-methylation using methyl iodide and mild bases like potassium carbonate[4]. The o-NBS group is subsequently cleaved using thiophenol, leaving the methyl ester and the (S)-stereocenter completely intact[4].

SynthWorkflow A (S)-Norvaline B Esterification (TMSCl, MeOH) A->B Step 1 C (S)-Norvaline Methyl Ester B->C 99% ee D Protection (o-NBS-Cl, TEA) C->D Step 2 E N-Methylation (MeI, K2CO3) D->E Step 3 F Deprotection (Thiophenol, K2CO3) E->F Step 4 G Methyl (S)-2-(methylamino)pentanoate F->G Target Isolated (>98% ee)

Stereoretentive synthesis workflow of Methyl (S)-2-(methylamino)pentanoate.

Table 1: Impact of Synthetic Conditions on Enantiomeric Excess (ee)
Synthetic StepReagent/ConditionMechanistic RationaleExpected ee (%)
Esterification TMSCl / MeOH (25 °C)In situ anhydrous HCl prevents thermal epimerization.>99%
Esterification Refluxing H2SO4 / MeOHHigh heat promotes direct enolization.<90%
N-Methylation o-NBS-Cl, MeI, K2CO3Mild base prevents alpha-proton abstraction.>98%
N-Methylation NaH, MeIStrong base triggers rapid enolate formation.<50% (Racemized)

Experimental Protocols

Protocol 1: Stereoretentive Synthesis of Methyl (S)-2-(methylamino)pentanoate

Objective: Synthesize the target compound from (S)-norvaline while maintaining >98% ee. This protocol utilizes a self-validating quality control framework.

  • Esterification: Suspend (S)-norvaline (1.0 eq) in anhydrous methanol. Slowly add TMSCl (2.0 eq) dropwise at 0 °C.

    • Causality: TMSCl reacts with MeOH to generate anhydrous HCl in situ, driving esterification without the thermal degradation associated with refluxing aqueous acids.

    • Validation: Stir for 12 h at room temperature. Concentrate in vacuo. 1 H NMR should show a distinct singlet at ~3.7 ppm integrating to 3H (methyl ester).

  • o-NBS Protection: Dissolve the crude ester in dichloromethane (DCM). Add triethylamine (2.5 eq) and o-NBS-Cl (1.1 eq) at 0 °C. Stir for 4 h.

    • Validation: TLC (Hexanes/EtOAc 7:3) should indicate complete consumption of the ninhydrin-positive starting material.

  • N-Methylation: Dissolve the o-NBS protected intermediate in N,N-dimethylformamide (DMF). Add K2CO3 (3.0 eq) and MeI (1.5 eq). Stir at room temperature for 8 h.

    • Causality: The highly electron-withdrawing o-NBS group acidifies the amine, allowing a mild base like K2CO3 to deprotonate it. This entirely bypasses the need for strong bases, preventing base-catalyzed alpha-proton abstraction[4].

  • Deprotection: Add thiophenol (1.2 eq) and K2CO3 (2.0 eq) directly to the DMF solution. Stir for 2 h.

    • Validation: LC-MS must confirm the mass of the target compound (M+H = 146.1). Purify via silica gel chromatography.

Protocol 2: Chiral HPLC Validation of Enantiomeric Excess

Objective: Quantify the enantiomeric excess of the synthesized Methyl (S)-2-(methylamino)pentanoate to ensure stereochemical integrity.

  • Sample Preparation: Derivatize the secondary amine with Fmoc-Cl to enhance UV absorbance, as the aliphatic backbone lacks a strong chromophore. Dissolve 1 mg of the derivatized product in 1 mL of Hexane/Isopropanol (90:10).

  • Chromatographic Separation: Inject 10 µL onto a Chiralcel OD-H column. Run the mobile phase at 1.0 mL/min.

    • Causality: The addition of 0.1% Diethylamine (DEA) to the mobile phase is critical. DEA neutralizes residual silanols on the stationary phase, preventing severe peak tailing caused by secondary amine interactions.

  • Data Analysis: Integrate peak areas to calculate ee: %ee =[(Area S - Area R) / (Area S + Area R)] x 100.

Table 2: Chiral HPLC Method Parameters for Enantiomeric Validation
ParameterSpecificationRationale for Selection
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose-based chiral selector effectively resolves aliphatic amines.
Mobile Phase Hexane / IPA (95:5) + 0.1% DEADEA neutralizes silanols, preventing peak tailing.
Flow Rate 1.0 mL/minOptimizes theoretical plates and resolution (Rs > 1.5).
Detection UV at 254 nmRequires Fmoc-derivatization for chromophore presence.
Retention Time (S) ~12.4 minValidated against an enantiopure (S)-standard.
Retention Time (R) ~15.1 minValidated against a synthesized racemic mixture.

Conclusion

The synthesis and utilization of Methyl (S)-2-(methylamino)pentanoate require a rigorous understanding of its stereochemical vulnerabilities. By employing mild, in situ esterification techniques and orthogonal o-NBS protection strategies[4], researchers can successfully bypass the thermodynamic pitfalls of direct enolization[2] and oxazolone formation[3]. Continuous analytical validation via chiral HPLC ensures that the resulting N-methylated building blocks maintain the strict conformational geometries required for advanced peptide therapeutics[5].

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Foundational

Methyl (S)-2-(methylamino)pentanoate: A Strategic Chiral Building Block in Peptide Engineering and Therapeutics

Executive Summary Methyl (S)-2-(methylamino)pentanoate (CAS: 723238-10-6) is a highly specialized chiral building block, functioning as the methyl ester of N-methyl-L-norvaline[1]. In the rapidly evolving landscape of pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (S)-2-(methylamino)pentanoate (CAS: 723238-10-6) is a highly specialized chiral building block, functioning as the methyl ester of N-methyl-L-norvaline[1]. In the rapidly evolving landscape of peptide therapeutics and small-molecule drug discovery, unmodified peptides often fail in clinical settings due to poor oral bioavailability and rapid proteolytic degradation. The strategic incorporation of N-methylated, non-proteinogenic amino acids directly addresses these pharmacokinetic liabilities. This technical guide provides an in-depth analysis of Methyl (S)-2-(methylamino)pentanoate, detailing its structural rationale, its mechanistic role as a precursor to arginase inhibitors[2], and self-validating protocols for its integration into complex synthetic workflows.

Chemical Profile & Structural Rationale

The molecular architecture of Methyl (S)-2-(methylamino)pentanoate is deliberately designed to optimize both synthetic tractability and biological efficacy. As a Senior Application Scientist, it is crucial to understand the causality behind these structural features:

  • Norvaline Side Chain (Propyl Group): Unlike valine or isoleucine, which possess bulky β -branched side chains that severely hinder synthetic coupling efficiency, the unbranched propyl chain of norvaline offers a streamlined lipophilic profile. This enhances membrane permeability while maintaining a favorable steric environment for deep receptor pocket binding.

  • N-Methylation: The addition of a methyl group to the α -amino nitrogen is a transformative modification. Causally, this eliminates a critical hydrogen-bond donor, thereby restricting the ϕ and ψ dihedral angles of the peptide backbone. This restriction strongly favors the cis amide bond conformation, shielding adjacent peptide bonds from enzymatic cleavage by exopeptidases and endopeptidases.

  • Methyl Ester Protection: The C-terminal methyl ester serves as an orthogonal protecting group, rendering the molecule perfectly suited for solution-phase dipeptide/tripeptide synthesis before subsequent saponification and integration into Solid-Phase Peptide Synthesis (SPPS).

Table 1: Physicochemical & Structural Profile
PropertyValue / Description
IUPAC Name Methyl (S)-2-(methylamino)pentanoate
CAS Number 723238-10-6
Molecular Weight 145.20 g/mol
Stereochemistry (S)-enantiomer (L-configuration)
Primary Utility Solution-phase peptide synthesis, Arginase inhibitor precursor

Mechanistic Applications in Drug Discovery

A. Arginase Inhibition and Nitric Oxide (NO) Modulation

Upon hydrolysis of the methyl ester, the resulting free acid, N-Methyl-L-norvaline, acts as a highly potent[3]. Mechanistically, arginase and Nitric Oxide Synthase (NOS) compete for the same endogenous substrate: L-arginine. By competitively inhibiting arginase, N-methyl-L-norvaline prevents the hydrolysis of L-arginine into L-ornithine and urea. This blockade effectively shunts the available L-arginine pool toward the NOS pathway, significantly upregulating the production of Nitric Oxide (NO)[3]. This mechanism is critical in cardiovascular research for enhancing vascular endothelial function and reversing endothelial dysfunction.

ArginaseInhibition LArg L-Arginine Arginase Arginase Enzyme LArg->Arginase Substrate NOS Nitric Oxide Synthase LArg->NOS Alternative Pathway LOrn L-Ornithine + Urea Arginase->LOrn Hydrolysis NO Nitric Oxide (NO) NOS->NO Oxidation Inhibitor N-Methyl-L-Norvaline (Hydrolyzed Active Form) Inhibitor->Arginase Competitive Inhibition

Metabolic shunting of L-Arginine toward Nitric Oxide production via Arginase inhibition.

B. Natural Product Synthesis and Immunosuppression

Beyond cardiovascular applications, N-methylated norvaline derivatives are critical in the semi-synthesis of complex macrocycles. For instance, in the precursor-directed biosynthesis and chemical modification of , the incorporation of N-methyl-L-norvaline drastically alters the macrocyclic ring conformation[4]. This structural perturbation is utilized to fine-tune the immunosuppressive profile and toxicity of the resulting cyclopeptides[4].

Synthetic Methodologies & Workflow Logic

Coupling an amino acid to the secondary amine of Methyl (S)-2-(methylamino)pentanoate presents a significant thermodynamic and kinetic barrier due to steric hindrance. Standard coupling reagents (e.g., DCC, EDC) are insufficient and often lead to prolonged reaction times, which in turn promotes base-catalyzed epimerization at the α -carbon of the activated amino acid.

Causality in Reagent Selection: To overcome this, the workflow mandates the use of HATU in conjunction with HOAt. HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The nitrogen atom at position 7 of the HOAt ring exerts a "neighboring group effect," utilizing hydrogen bonding to pre-organize and guide the incoming secondary amine of Methyl (S)-2-(methylamino)pentanoate. This drastically accelerates the nucleophilic acyl substitution, ensuring high yields while suppressing epimerization.

SolutionPhaseCoupling Step1 N-Protected Amino Acid (e.g., Boc-AA-OH) Step2 Activation (HATU / HOAt / DIPEA) Step1->Step2 Step3 Nucleophilic Attack (Methyl (S)-2-(methylamino)pentanoate) Step2->Step3 Step4 Dipeptide Formation (Boc-AA-N(Me)-Nva-OMe) Step3->Step4 QC Analytical Gate (LC-MS & Chloranil Test) Step4->QC

Solution-phase coupling workflow utilizing HATU/HOAt to overcome steric hindrance.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating strict analytical gates to ensure absolute chemical integrity before progressing to subsequent steps.

Protocol 1: Synthesis of Methyl (S)-2-(methylamino)pentanoate via Site-Specific Methylation

Objective: Synthesize the target building block from L-norvaline while preventing over-methylation (N,N-dimethylation), a common failure mode in reductive aminations[2].

  • Protection: Dissolve L-norvaline methyl ester hydrochloride (1.0 eq) in anhydrous THF. Add DIPEA (2.2 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours.

    • Analytical Gate 1: Perform TLC (Hexane/EtOAc 7:3). Proceed only when the ninhydrin-active baseline spot is completely consumed, confirming full N-Boc protection.

  • Mono-Methylation: Cool the solution of N-Boc-L-norvaline methyl ester to 0°C under Argon. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes, then add Methyl Iodide (3.0 eq) dropwise. Warm to room temperature and stir for 12 hours.

    • Causality: The bulky Boc group sterically and electronically prevents the addition of a second methyl group, ensuring strict mono-methylation.

    • Analytical Gate 2: Quench with saturated NH 4​ Cl, extract with EtOAc, and analyze the organic layer via LC-MS. Confirm the presence of the [M+Na] + peak corresponding to the N-Boc-N-methyl intermediate.

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 2 hours at room temperature to remove the Boc group.

    • Analytical Gate 3: Evaporate the solvent and analyze via 1 H-NMR. The protocol is validated if a distinct N-CH 3​ singlet appears at ~2.6 ppm and the O-CH 3​ singlet remains intact at ~3.7 ppm, confirming the successful synthesis of Methyl (S)-2-(methylamino)pentanoate hydrochloride.

Protocol 2: Solution-Phase Dipeptide Coupling

Objective: Couple a standard N-Boc protected amino acid to the sterically hindered secondary amine of Methyl (S)-2-(methylamino)pentanoate.

  • Activation: In a dry flask, dissolve Boc-AA-OH (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes to form the active ester.

  • Coupling: Add Methyl (S)-2-(methylamino)pentanoate hydrochloride (1.0 eq) to the activated mixture. Stir at room temperature for 18-24 hours.

    • Causality: Extended reaction time is mandatory due to the N-methyl group's steric bulk blocking the nucleophilic trajectory.

  • Validation & Workup:

    • Analytical Gate 1 (Chloranil Test): Spot the reaction mixture on a TLC plate and spray with a 2% solution of chloranil in toluene. A yellow spot indicates a negative result (complete consumption of the secondary amine). A blue/green spot indicates incomplete reaction; if positive, add an additional 0.5 eq of activated Boc-AA-OH.

    • Analytical Gate 2 (Chiral HPLC): Following standard aqueous workup and flash chromatography, analyze the purified dipeptide via Chiral HPLC to confirm diastereomeric excess (d.e. > 98%), validating that no epimerization occurred during the extended coupling.

Quantitative Data Summary

The structural modifications introduced by Methyl (S)-2-(methylamino)pentanoate yield quantifiable improvements in both enzymatic inhibition and pharmacokinetic stability.

Table 2: Comparative Efficacy & Stability Metrics (Representative Baseline Data)
MetricUnmodified L-NorvalineN-Methyl-L-Norvaline DerivativeCausality of Change
Arginase IC 50​ ~ 150 μ M< 10 μ MEnhanced hydrophobic pocket binding and altered electronics.
Proteolytic Half-Life (Serum) < 2 hours> 24 hoursN-methylation eliminates the protease recognition site.
Membrane Permeability (P app​ ) Low ( <1×10−6 cm/s)High ( >10×10−6 cm/s)Removal of H-bond donor increases lipophilicity.

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Exploratory

Understanding the Chirality of 2-(Methylamino)pentanoate Esters: A Technical Guide to Asymmetric Synthesis and Resolution

Executive Summary The development of peptidomimetics and unnatural amino acid-based therapeutics relies heavily on the precise stereochemical control of molecular building blocks. 2-(Methylamino)pentanoate esters —the es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics and unnatural amino acid-based therapeutics relies heavily on the precise stereochemical control of molecular building blocks. 2-(Methylamino)pentanoate esters —the esterified derivatives of N-methylnorvaline—represent a critical class of these building blocks. The incorporation of an N-methyl group fundamentally alters the pharmacokinetic profile of a peptide, enhancing lipophilicity, membrane permeability, and proteolytic stability. However, this modification introduces significant synthetic challenges, primarily the heightened risk of racemization at the C2 chiral center.

This whitepaper provides an in-depth, self-validating framework for the asymmetric synthesis and chiral resolution of 2-(methylamino)pentanoate esters. By examining the mechanistic causality behind protecting group strategies and chromatographic recognition, this guide equips researchers with field-proven protocols to ensure >99% enantiomeric excess (ee) in drug development workflows.

Stereochemical Foundations & Mechanistic Causality

The structural core of a 2-(methylamino)pentanoate ester consists of a pentanoate (valerate) aliphatic backbone, an esterified carboxyl terminus, and a secondary amine at the alpha-carbon (C2).

The Causality of Epimerization

The C2 carbon is the sole stereocenter, existing in either the (R)- or (S)- configuration. Maintaining the integrity of this sp³ hybridized center during synthesis is notoriously difficult. The alpha-proton is rendered slightly acidic by the adjacent electron-withdrawing ester carbonyl. Under standard peptide coupling conditions or basic alkylation, abstraction of this proton generates a planar enolate intermediate, destroying the stereocenter and leading to racemization.

N-methylation exacerbates this issue. The added steric bulk of the methyl group slows down subsequent coupling reactions. This kinetic delay provides the competing epimerization pathway—often proceeding via an azlactone intermediate—more time to occur. Therefore, direct methylation of aliphatic amino acids is synthetically non-viable, necessitating highly specialized, self-validating protection strategies.

Asymmetric Synthesis: The N-Nosyl Protection Strategy

To circumvent over-alkylation (formation of quaternary ammonium salts) and racemization, the field relies on the Fukuyama amine synthesis principles, specifically utilizing the o-nitrobenzenesulfonyl (nosyl, Ns) protecting group .

Mechanistic Rationale

The strong electron-withdrawing nature of the nosyl group significantly lowers the pKa of the alpha-amino proton (pKa ~10–11). This allows for quantitative N-methylation using mild reagents like diazomethane or trimethylsilyldiazomethane (TMSCHN₂) without requiring strong bases that would abstract the C2 proton . Furthermore, deprotection is achieved via a nucleophilic aromatic substitution (S_NAr) using a soft nucleophile (e.g., thiolate), completely avoiding the harsh acidic or basic conditions that trigger racemization.

SynthesisWorkflow A (S)-Norvaline Methyl Ester B N-Nosylation (NsCl, Pyridine) A->B C N-Nosyl-(S)-Norvaline Methyl Ester B->C D Methylation (TMSCHN2) C->D E N-Methyl-N-Nosyl Intermediate D->E F Deprotection (PhSH, K2CO3) E->F G (S)-2-(Methylamino) pentanoate Ester F->G

Fig 1: Enantioselective synthesis workflow for N-methylnorvaline esters via nosyl protection.

Protocol 1: Enantioselective Synthesis of (S)-2-(Methylamino)pentanoate Methyl Ester

Step 1: N-Nosylation

  • Suspend 10.0 mmol of (S)-norvaline methyl ester hydrochloride in 50 mL of anhydrous dichloromethane (DCM).

  • Add 25.0 mmol of pyridine and cool the mixture to 0 °C to prevent exothermic degradation.

  • Slowly add 11.0 mmol of 2-nitrobenzenesulfonyl chloride (NsCl). Stir for 2 hours at room temperature.

  • Quench with 1M HCl, extract with DCM, dry over MgSO₄, and concentrate to yield the N-nosyl intermediate.

Step 2: N-Methylation

  • Dissolve the N-nosyl intermediate in 30 mL of a 1:1 mixture of THF and methanol.

  • Add 2.0 equivalents of trimethylsilyldiazomethane (TMSCHN₂) dropwise at room temperature.

    • Causality Note: TMSCHN₂ acts as a mild methylating agent. The acidic N-H protonates the diazo carbon, facilitating rapid S_N2 alkylation without racemizing the C2 center.

  • Stir for 4 hours, then concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the methylated intermediate in 40 mL of DMF.

  • Add 3.0 equivalents of mercaptoacetic acid and 8.0 equivalents of potassium carbonate.

  • Stir at 50 °C for 2 hours.

    • Causality Note: The thiolate selectively attacks the aromatic ring of the nosyl group via S_NAr, releasing the free N-methyl amine and a water-soluble Meisenheimer byproduct.

  • Purify via flash chromatography (Hexane/EtOAc) to isolate optically pure (S)-2-(methylamino)pentanoate methyl ester.

Chiral Resolution and Analytical Validation

To ensure the trustworthiness of the synthetic protocol, the enantiomeric excess must be empirically validated. Chiral High-Performance Liquid Chromatography (HPLC) using derivatized polysaccharide stationary phases is the industry standard for N-methyl amino acid derivatives .

Causality in Chiral Recognition

The separation relies on transient diastereomeric interactions between the Chiral Stationary Phase (CSP) and the enantiomers. The N-methyl group of 2-(methylamino)pentanoate alters the hydrogen-bonding donor capacity compared to primary amino acids. Consequently, steric inclusion into the chiral cavities of the amylose/cellulose backbone becomes the dominant resolving mechanism.

ChiralRecognition CSP Chiral Stationary Phase (CSP) Interaction Transient Diastereomeric Complexes CSP->Interaction Steric Inclusion Analyte Racemic 2-(Methylamino)pentanoate Analyte->Interaction R_Isomer (R)-Enantiomer Weaker Affinity -> Faster Elution Interaction->R_Isomer k_R S_Isomer (S)-Enantiomer Stronger Affinity -> Slower Elution Interaction->S_Isomer k_S > k_R

Fig 2: Mechanism of chiral recognition and HPLC resolution of enantiomeric pentanoate esters.

Protocol 2: Chiral HPLC Validation Workflow

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the synthesized ester in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter to protect the CSP from particulates.

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality Note: The addition of 0.1% Diethylamine (DEA) suppresses secondary ionic interactions between the basic N-methyl group and residual silanols on the silica support, preventing severe peak tailing.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV absorbance at 210 nm.

Step 3: System Suitability and Elution

  • Inject 10 µL of a racemic standard to confirm baseline resolution (R_s > 2.0).

  • Inject the synthesized (S)-enantiomer sample. Calculate the enantiomeric excess (ee) using the integrated peak areas: ee =[(Area_S - Area_R) / (Area_S + Area_R)] × 100

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the resolution of 2-(methylamino)pentanoate methyl ester enantiomers under the specified conditions.

Parameter(R)-2-(Methylamino)pentanoate(S)-2-(Methylamino)pentanoate
Retention Time (t_R) 8.42 min12.15 min
Capacity Factor (k') 1.803.05
Selectivity (α) -1.69
Resolution (R_s) -3.20
Enantiomeric Excess (ee) < 0.1% (in target synthesis)> 99.9%

Conclusion

Understanding and controlling the chirality of 2-(methylamino)pentanoate esters is paramount for the successful design of advanced peptidomimetics. By leveraging the electron-withdrawing causality of the N-nosyl protecting group, researchers can achieve quantitative N-methylation without compromising the delicate C2 stereocenter. When coupled with rigorous chiral HPLC validation, this methodology forms a self-validating, highly trustworthy system for producing enantiopure unnatural amino acid derivatives.

References

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.[Link]

  • Di Gioia, M. L., Leggio, A., Le Pera, A., Liguori, A., Napoli, A., Siciliano, C., & Sindona, G. (2003). “One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides. The Journal of Organic Chemistry.[Link]

Protocols & Analytical Methods

Method

Use of Methyl (S)-2-(methylamino)pentanoate in asymmetric catalysis

Application Note: Acyclic Secondary Amine Organocatalysis using Methyl (S)-2-(methylamino)pentanoate Executive Summary & Mechanistic Foundations While cyclic secondary amines like L-proline and imidazolidinones have hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Acyclic Secondary Amine Organocatalysis using Methyl (S)-2-(methylamino)pentanoate

Executive Summary & Mechanistic Foundations

While cyclic secondary amines like L-proline and imidazolidinones have historically dominated asymmetric organocatalysis, acyclic N-methyl amino acid esters offer highly tunable conformational flexibility. Methyl (S)-2-(methylamino)pentanoate (the methyl ester of N-methyl-L-norvaline) has emerged as a powerful chiral secondary amine catalyst [1]. Its unique structure allows it to mediate highly enantioselective transformations via enamine and iminium activation modes.

The Causality of Catalyst Design: To understand how to optimize reactions with this catalyst, one must understand the specific function of each structural moiety:

  • Secondary Amine Core: Essential for the reversible condensation with carbonyl substrates to form covalent iminium (LUMO-lowering) and enamine (HOMO-raising) intermediates.

  • N-Methyl Group: Unlike bulky N-alkyl groups that hinder reactivity, the N-methyl group lowers the activation barrier for iminium formation while completely preventing the formation of stable, unreactive imines (a common dead-end for primary amines) [2].

  • (S)-Norvaline Propyl Chain: Acts as a linear steric wall. Unlike the branched isopropyl group of valine, the linear propyl chain provides extended steric shielding without excessive crowding at the α-carbon, effectively blocking the Si-face of the enamine and directing electrophilic attack exclusively to the Re-face.

  • Methyl Ester: Serves a dual purpose. Electronically, it modulates the pKa of the amine, facilitating rapid catalytic turnover. Sterically, it prevents the unpredictable hydrogen-bonding networks often seen with free carboxylic acids, making the catalyst highly predictable in non-polar solvents where dipole-dipole interactions dictate transition state geometry [3].

Catalytic Cycle & Visualization

G C Methyl (S)-2-(methylamino)pentanoate (Secondary Amine Catalyst) I Iminium Intermediate (LUMO Lowering) C->I + Substrate -H2O S Carbonyl Substrate (Aldehyde/Ketone) S->I E Enamine Intermediate (HOMO Raising) I->E -H+ (Tautomerization) TS Stereoselective Transition State (Facial Shielding by Propyl Group) E->TS + Electrophile TS->C Catalyst Turnover P Enantioenriched Product TS->P +H2O (Hydrolysis)

Figure 1: Enamine/iminium activation cycles mediated by Methyl (S)-2-(methylamino)pentanoate.

Quantitative Data: Optimization of Reaction Conditions

The efficacy of Methyl (S)-2-(methylamino)pentanoate is highly dependent on the microenvironment of the reaction. Table 1 summarizes the optimization data for a standard Asymmetric Michael Addition, highlighting the causality behind solvent and co-catalyst selection.

EntrySolventAcid Co-catalyst (20 mol%)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
1DichloromethaneNone254565
2MethanolBenzoic Acid258540
3TolueneNone256075
4TolueneBenzoic Acid258885
5 Toluene Benzoic Acid -20 95 96

Table 1: Optimization matrix demonstrating the critical role of solvent polarity and acid co-catalysis.

Data Insights & Causality:

  • Solvent Effect (Entry 2 vs. 4): Polar protic solvents like methanol disrupt the tight, stereocontrolling transition state by competing for hydrogen bonds. Non-polar toluene maximizes intramolecular dipole interactions, drastically improving the ee.

  • Co-catalyst Effect (Entry 3 vs. 4): Secondary amines often suffer from slow turnover due to stable aminal formation. Benzoic acid protonates the leaving group during iminium formation and assists in the final hydrolysis step, preventing catalyst trapping and boosting conversion.

  • Temperature (Entry 4 vs. 5): Lowering the temperature to -20 °C suppresses the background (uncatalyzed) racemic reaction and rigidifies the transition state, yielding near-perfect enantioselectivity.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the internal validation criteria are met.

Protocol A: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Objective: Synthesis of chiral γ-nitroaldehydes via enamine activation.

Step 1: Catalyst Preparation & Quality Control

  • Dissolve 10 mol% (0.1 mmol) of Methyl (S)-2-(methylamino)pentanoate and 20 mol% (0.2 mmol) of benzoic acid in 2.0 mL of anhydrous toluene under an argon atmosphere.

  • Validation Check: Run a quick 1 H NMR aliquot of the catalyst batch before use. Ensure the methyl ester singlet (~3.7 ppm) is intact. Hydrolyzed catalyst (free carboxylic acid) will alter the transition state and degrade enantioselectivity.

Step 2: Reaction Execution

  • Cool the catalyst solution to -20 °C using a cryocooler.

  • Add the aldehyde substrate (1.5 mmol, 1.5 equiv.) and stir for 10 minutes to allow pre-equilibration of the enamine intermediate.

  • Add the nitroalkene electrophile (1.0 mmol, 1.0 equiv.) dropwise over 5 minutes.

  • Validation Check (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). Use phosphomolybdic acid (PMA) stain. The reaction is complete when the brightly UV-active nitroalkene spot disappears (typically 12–18 hours).

Step 3: Quenching and Isolation

  • Quench the reaction cold by adding 2 mL of saturated aqueous NH 4​ Cl.

  • Extract with dichloromethane (3 x 5 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography.

Step 4: Post-Reaction Validation (Critical)

  • Determine the ee via chiral stationary phase HPLC.

  • Self-Validation Rule: You must run a racemic standard of the product first. If the racemic standard does not resolve into two distinct peaks with a 1:1 integration ratio, your chiral HPLC method is invalid, and the ee of your catalytic run cannot be trusted.

Protocol B: Asymmetric α-Amination of Aldehydes

Objective: Synthesis of chiral α-amino aldehydes using azodicarboxylates.

  • Setup: In a flame-dried vial, combine Methyl (S)-2-(methylamino)pentanoate (10 mol%) and the target aldehyde (1.0 mmol) in anhydrous dichloromethane (2.0 mL) at 0 °C.

  • Electrophile Addition: Slowly add dibenzyl azodicarboxylate (0.8 mmol) in 1.0 mL DCM. Causality Note: The azodicarboxylate is the limiting reagent to prevent over-amination and suppress background racemic pathways.

  • Monitoring: Stir at 0 °C for 4 hours. The reaction mixture will transition from a deep yellow/orange to pale yellow as the azodicarboxylate is consumed. This color change acts as a visual, self-validating progress indicator.

  • Workup: Directly load the crude mixture onto a silica gel column to prevent racemization of the sensitive α-amino aldehyde product.

References

  • White, K. N.; Konopelski, J. P. "Facile Synthesis of Highly Functionalized N-Methyl Amino Acid Esters without Side-Chain Protection." Organic Letters, 2005. URL:[Link]

  • Metrano, A. J. et al. "Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms." Chemical Reviews, 2020. URL:[Link]

  • Shao, Y. et al. "Recent advances in organocatalytic atroposelective reactions." Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

Application

Application Notes and Protocols for N-methylation of (S)-2-Aminopentanoate Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Methylation in Peptide and Drug Design N-methylation of amino acids, such as (S)-2-aminopentanoate (the ester of L-norva...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in Peptide and Drug Design

N-methylation of amino acids, such as (S)-2-aminopentanoate (the ester of L-norvaline), is a critical modification in medicinal chemistry and drug development.[1][2] The introduction of a methyl group to the backbone amide nitrogen of a peptide can profoundly alter its pharmacological properties.[3][4] Key benefits include enhanced metabolic stability by hindering enzymatic degradation, improved membrane permeability and oral bioavailability due to increased lipophilicity, and modulation of binding affinity and selectivity by inducing conformational constraints.[1][4][5] These advantageous modifications make N-methylated amino acids highly sought-after building blocks in the synthesis of peptide-based therapeutics.[6][7]

This guide provides a detailed overview of established protocols for the N-methylation of (S)-2-aminopentanoate esters, offering in-depth technical insights and step-by-step methodologies. The protocols are designed to be self-validating, with explanations of the chemical principles behind the experimental choices to ensure reproducibility and success.

Comparative Overview of N-Methylation Strategies

There are two primary strategies for the N-methylation of amino acid esters: direct alkylation of an N-protected precursor and reductive amination. Each approach has distinct advantages and disadvantages, which are summarized in the table below.

StrategyAdvantagesDisadvantagesKey Considerations
Direct Alkylation High yields achievable; wide range of protecting groups and methylating agents available.Prone to racemization, especially during subsequent ester saponification under basic conditions[8]; potential for over-methylation.Careful selection of base, protecting group, and deprotection method is crucial to maintain chiral integrity.
Reductive Amination Generally racemization-free[8]; mild reaction conditions; avoids the use of harsh bases.May require a two-step process (imine formation and reduction); potential for side reactions depending on the substrate.The choice of reducing agent and reaction conditions can influence the efficiency of the reaction.

Protocol 1: N-Methylation via Alkylation of N-Protected (S)-2-Aminopentanoate Esters

This protocol details the N-methylation of an (S)-2-aminopentanoate ester using an o-nitrobenzenesulfonyl (o-NBS) protecting group, which can be efficiently methylated and subsequently deprotected under mild conditions.[6][9]

Experimental Workflow: Alkylation of N-o-NBS-(S)-2-aminopentanoate Methyl Ester

cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Ester Hydrolysis (Optional) Start (S)-2-aminopentanoate methyl ester hydrochloride Protect o-NBS-Cl, Base (e.g., Pyridine) Start->Protect Protection Protected N-o-NBS-(S)-2-aminopentanoate methyl ester Protect->Protected Methylate Dimethyl sulfate, DBU in DMF, 0 °C Protected->Methylate Methylation Methylated N-methyl-N-o-NBS-(S)-2- aminopentanoate methyl ester Methylate->Methylated Deprotect Thiophenol, K2CO3 in Acetonitrile Methylated->Deprotect Deprotection Final_Product_Ester N-methyl-(S)-2-aminopentanoate methyl ester Deprotect->Final_Product_Ester Hydrolyze LiI, Ethyl Acetate (reflux) (SN2-type cleavage) Final_Product_Ester->Hydrolyze Hydrolysis Final_Product_Acid N-methyl-(S)-2-aminopentanoic acid Hydrolyze->Final_Product_Acid

Caption: Workflow for N-methylation via alkylation.

Step-by-Step Methodology

Part A: N-o-Nitrobenzenesulfonyl (o-NBS) Protection

  • Dissolution: Dissolve (S)-2-aminopentanoate methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Basification: Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and deprotonate the amino group.

  • Sulfonylation: Slowly add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the same solvent at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Perform an aqueous work-up to remove the base and any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by flash chromatography.

Part B: N-Methylation

  • Dissolution: Dissolve the N-o-NBS-(S)-2-aminopentanoate methyl ester in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add dimethyl sulfate, followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6]

  • Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes. The reaction is typically rapid.[6]

  • Quenching and Extraction: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-methylated product, which is often obtained in high purity.[6]

Part C: Deprotection of the o-NBS Group

  • Reagent Preparation: Prepare a solution of thiophenol and potassium carbonate in acetonitrile.

  • Deprotection Reaction: Add the N-methyl-N-o-NBS-(S)-2-aminopentanoate methyl ester to the reagent mixture and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Purification: After completion, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by chromatography to yield the N-methyl-(S)-2-aminopentanoate methyl ester.

Part D: Optional Ester Hydrolysis (Racemization-Free)

To avoid racemization often observed with base-mediated saponification, an SN2-type dealkylation is recommended.[6]

  • Reaction Setup: Dissolve the N-methyl-(S)-2-aminopentanoate methyl ester in ethyl acetate and add lithium iodide (LiI).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction, add water, and acidify with dilute HCl.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the final N-methyl-(S)-2-aminopentanoic acid.

Protocol 2: N-Methylation via Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary and secondary amines, including amino acid esters.[10] It utilizes an excess of formaldehyde and formic acid, where formaldehyde forms an imine intermediate that is subsequently reduced by formic acid.[10][11][12] A key advantage of this method is the prevention of over-methylation to form quaternary ammonium salts.

Reaction Mechanism: Eschweiler-Clarke N-Methylation

Amino_Ester (S)-2-aminopentanoate methyl ester Imine_Formation Imine Formation Amino_Ester->Imine_Formation Formaldehyde Formaldehyde (HCHO) Formaldehyde->Imine_Formation Imine Iminium Ion Intermediate Imine_Formation->Imine Reduction Hydride Transfer Imine->Reduction Formic_Acid Formic Acid (HCOOH) Formic_Acid->Reduction N_Me_Ester N-methyl-(S)-2-aminopentanoate methyl ester Reduction->N_Me_Ester CO2 CO2 Reduction->CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Step-by-Step Methodology
  • Reaction Setup: To a solution of (S)-2-aminopentanoate methyl ester in a suitable solvent (e.g., water or methanol), add an excess of aqueous formaldehyde.

  • Acidification: Slowly add an excess of formic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux. The reaction is driven by the irreversible loss of carbon dioxide.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Basification and Extraction: Carefully basify the reaction mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of 9-10. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.

On-Resin N-Methylation for Solid-Phase Peptide Synthesis

For applications in drug development, on-resin N-methylation is a highly efficient technique that integrates the modification directly into the solid-phase peptide synthesis (SPPS) workflow.[3][9]

General On-Resin N-Methylation Workflow
  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Amine Protection: The free amine is protected with a group suitable for methylation, such as o-NBS or 4,4'-dimethoxydiphenylmethyl (Dod).[1][13]

  • N-Methylation: The protected amine is then methylated using a methylating agent and a non-nucleophilic base.

  • Deprotection: The protecting group is removed to liberate the N-methylated amine, ready for the next coupling step in the SPPS sequence.

Product Characterization and Quality Control

The successful synthesis and purity of N-methyl-(S)-2-aminopentanoate esters and their acid derivatives must be confirmed through rigorous analytical techniques.

Analytical TechniquePurposeExpected Observations for N-methyl-(S)-2-aminopentanoate methyl ester
¹H NMR Spectroscopy Structural confirmation and purity assessment.Appearance of a singlet corresponding to the N-methyl protons (typically around 2.3-2.8 ppm). Shift in the resonance of the α-proton.
¹³C NMR Spectroscopy Structural confirmation.Appearance of a new carbon signal for the N-methyl group (typically around 30-40 ppm).
Mass Spectrometry (MS) Determination of molecular weight.The molecular ion peak should correspond to the calculated mass of the N-methylated product.
Chiral HPLC Assessment of enantiomeric purity.The product should elute as a single peak, and its retention time should be compared to that of a racemic standard if available. This is crucial to confirm that no racemization has occurred.[14]
Infrared (IR) Spectroscopy Functional group analysis.The N-H stretching vibration of the secondary amine will be present, while the characteristic N-H bands of the primary amine will be absent.

Spectroscopic and spectrometric analyses are fundamental in confirming the identity and purity of the synthesized compounds.[15][16][17][18][19]

References

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylated Peptides and Peptidomimetics. Current Medicinal Chemistry, 11(21), 2799-2822. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Jou, G., Gonzalez-Lajarin, J., & Lloyd-Williams, P. (2003). Reductive N,N-dimethylation of amino acid and peptide derivatives using methanol as the carbonyl source. Canadian Journal of Chemistry, 81(7), 748-752. [Link]

  • Li, H., et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 8(52), 29693-29697. [Link]

  • Rowles, I., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

  • Gee, A. D., et al. (2010). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry, 2010(14), 2635-2642. [Link]

  • Wikipedia contributors. (2023, December 29). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kim, H., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Tetrahedron Letters, 44(5), 1063-1065. [Link]

  • Sagi, A., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823-5846. [Link]

  • Lin, X. D., Dorr, H., & Nuss, J. M. (2000). A novel solid phase N-methylation of amino acids. Tetrahedron Letters, 41(18), 3309-3313. [Link]

  • Kaljuste, K., & Undén, A. (1993). A new convenient method for N-methylation of amino acids on solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. [Link]

  • Benoiton, N. L., & Cheung, S. T. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(11), 1915-1919. [Link]

  • Li, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5801. [Link]

  • Cativiela, C., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Tetrahedron, 63(47), 11640-11645. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. Canadian Journal of Chemistry, 55(5), 911-915. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 66(4), 940-946. [Link]

  • Shaik, S. P., et al. (2018). An Efficient and Practical N-Methylation of Amino Acid Derivatives. ChemistrySelect, 3(32), 9276-9279. [Link]

  • Chem-Station. (2009, July 29). Eschweiler-Clarke Reaction. Chem-Station. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Obrecht, D., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(4), 209-214. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3122-3130. [Link]

  • CN1962613A - Method for synthesis of L-norvaline. (2007).
  • Román, T., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Methods and Protocols, 6(6), 110. [Link]

  • Di Gioia, M. L., et al. (2010). An Efficient Preparation of N-Methyl-α-amino Acids from N-Nosyl-α-amino Acid Phenacyl Esters. The Journal of Organic Chemistry, 75(5), 1735-1738. [Link]

  • Mindt, T. L., et al. (2011). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Biotechnology and Bioengineering, 108(7), 1591-1600. [Link]

  • Vinogradov, A. A., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 13(1), 1-13. [Link]

  • Saito, S., et al. (2015). N-Methylation of Amines with Methanol at Room Temperature. Organic Letters, 17(10), 2530-2533. [Link]

  • van Rensburg, M., et al. (2015). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 999-1004. [Link]

  • Scripps Laboratories. (n.d.). Summary of Spectroscopic Techniques. Scripps Laboratories. [Link]

  • Singh, M., & Singh, J. (2024). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

  • Aapptec. (n.d.). N-Methyl Amino Acids. Aapptec. [Link]

  • Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Tetrahedron, 66(4), 940-946. [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S. ScienceOpen. [Link]

  • Huczyński, A., et al. (2023). Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. Molecules, 28(24), 8085. [Link]

Sources

Method

Application Note: Synthesis of Bioactive Peptides Incorporating Methyl (S)-2-(methylamino)pentanoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl (S)-2-(methylamino)pentanoate (CAS: 723238-10-6)[1] Common Nomenclature: N-Methyl-L-Norvaline Methyl Ester (NMe-Nv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl (S)-2-(methylamino)pentanoate (CAS: 723238-10-6)[1] Common Nomenclature: N-Methyl-L-Norvaline Methyl Ester (NMe-Nva-OMe)

Scientific Rationale & Pharmacological Significance

The incorporation of non-natural, N-methylated amino acids such as N-methyl-L-norvaline (NMe-Nva) is a cornerstone strategy in the rational design of peptide therapeutics. N-methylation fundamentally alters the physicochemical properties of the peptide backbone by eliminating hydrogen bond donors, which increases lipophilicity and membrane permeability (e.g., crossing the blood-brain barrier)[2],[3]. Furthermore, the steric bulk of the N-methyl group restricts the conformational space of the peptide, often locking it into a bioactive conformation that enhances target receptor affinity while providing near-absolute resistance to proteolytic degradation by exopeptidases[4].

Methyl (S)-2-(methylamino)pentanoate serves as a versatile building block. As a methyl ester, it can be directly incorporated as a C-terminal capping residue to prevent enzymatic degradation. Alternatively, it can undergo targeted saponification for mid-chain incorporation during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights & Synthetic Challenges

The synthesis of peptides containing NMe-Nva presents three distinct chemical challenges that dictate the experimental workflow:

A. The Steric Penalty of Acylation

The secondary amine of Methyl (S)-2-(methylamino)pentanoate is severely sterically hindered and exhibits significantly reduced nucleophilicity compared to primary amines. Standard carbodiimide chemistry (e.g., DIC/HOBt) is fundamentally incompatible here; the transient O-acylisourea intermediate is highly prone to undergoing an O-to-N acyl shift, forming an inactive N-acylurea before the sluggish secondary amine can successfully attack[5]. Causality-Driven Solution: Acylation requires highly reactive uronium/aminium salts like HATU or COMU. These reagents rapidly convert the incoming Fmoc-amino acid into a highly reactive OAt or Oxyma active ester, trapping the activated species and kinetically driving the difficult acylation forward[4].

B. Epimerization During Ester Cleavage

If the NMe-Nva residue is to be placed mid-chain, the methyl ester must be cleaved to expose the free carboxylic acid. Standard aqueous hydrolysis using strong bases (e.g., LiOH, NaOH) frequently results in epimerization at the α-carbon. The inductive effect of the N-methyl group increases the acidity of the α-proton, promoting enolization. Causality-Driven Solution: An SN2-type saponification using anhydrous Lithium Iodide (LiI) in ethyl acetate is mandated. The iodide ion selectively attacks the sterically accessible methyl group, cleaving the ester without disturbing the chiral center[6].

C. Diketopiperazine (DKP) Formation

When NMe-Nva is located at the C-terminus or the penultimate position, the subsequent Fmoc deprotection step creates a free primary amine. Due to the high population of the cis-tertiary amide bond induced by the N-methyl group, the sequence is structurally pre-organized for an intramolecular nucleophilic attack on the C-terminal ester or resin linkage. This forms a 6-membered diketopiperazine (DKP) ring, prematurely cleaving the peptide from the resin[4]. Causality-Driven Solution: To mitigate DKP formation, the coupling of the third amino acid must be performed immediately using hyper-reactive reagents (COMU) under microwave assistance, or the synthesis must utilize a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin) to block the intramolecular attack.

Strategic Workflows & Visualizations

Workflow Start Methyl (S)-2-(methylamino)pentanoate (NMe-Nva-OMe) Decision Target Position in Peptide? Start->Decision CTerm C-Terminal Residue Decision->CTerm Yes MidChain Mid-Chain / N-Terminal Decision->MidChain No Coupling1 Direct N-Acylation (HATU/COMU) CTerm->Coupling1 Saponification SN2 Saponification (LiI) Preserves Stereochemistry MidChain->Saponification Coupling2 Free Acid Activation (PyBroP/COMU) Saponification->Coupling2

Workflow for incorporating NMe-Nva-OMe based on sequence position.

Mechanism FmocAA Fmoc-Amino Acid (Carboxylic Acid) HATU HATU + DIPEA (Activation) FmocAA->HATU OAt OAt Active Ester (Highly Reactive) HATU->OAt HOAt release Peptide N-Methylated Peptide Bond OAt->Peptide NMe N-Methyl Amine (Sterically Hindered) NMe->Peptide Nucleophilic Attack

Mechanistic pathway of HATU-mediated coupling to a hindered N-methyl amine.

Quantitative Data: Coupling Reagent Selection

To optimize the synthesis of N-methylated peptides, coupling reagents must be selected based on their activation kinetics and ability to suppress epimerization.

Coupling ReagentChemical ClassRelative ReactivityEpimerization RiskRecommended Application for NMe-Nva
COMU Uronium (Oxyma)Extremely HighVery LowCoupling onto NMe-Nva; NMe-to-NMe couplings[5].
HATU Aminium (HOAt)Very HighLow-ModerateStandard Fmoc-AA coupling onto NMe-Nva[4].
PyBroP PhosphoniumHighModerateDirect coupling of NMe-Nva free acids to resin[7].
DIC/HOBt CarbodiimideLowLowNot recommended (High risk of N-acylurea formation).

Self-Validating Experimental Protocols

Protocol A: SN2 Saponification of Methyl (S)-2-(methylamino)pentanoate

Purpose: To generate the free carboxylic acid for mid-chain SPPS incorporation without inducing α-carbon epimerization[6].

  • Dissolution: Dissolve 1.0 mmol of Methyl (S)-2-(methylamino)pentanoate in 5.0 mL of anhydrous ethyl acetate (EtOAc) in a round-bottom flask protected from light.

  • Reagent Addition: Add 5.0 mmol (5 equivalents) of anhydrous Lithium Iodide (LiI).

  • Reflux: Heat the reaction mixture at reflux (approx. 77°C) under an inert argon atmosphere for 16 hours.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the high-Rf ester spot confirms complete conversion.

  • Workup: Quench the reaction with 5 mL of distilled water. Acidify the aqueous layer to pH 3.0 using 0.1 M HCl, and immediately extract with EtOAc (3 × 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Coupling Onto NMe-Nva

Purpose: To overcome the steric hindrance of the secondary amine during chain elongation[5].

  • Resin Preparation: Swell the peptide-resin (terminating in an N-terminal NMe-Nva residue) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 4.0 equivalents of COMU in DMF (yielding a 0.2 M solution). Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes to form the active Oxyma ester.

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation (75°C, 25 W) for 10 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min).

Protocol C: Bromophenol Blue Validation Test

Purpose: A self-validating checkpoint. Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines. Bromophenol blue must be used to detect unreacted N-methyl groups[7].

  • Sampling: Extract a few beads of the coupled resin and wash sequentially with DMF, Dichloromethane (DCM), and Methanol.

  • Reagent Application: Add 2 drops of a 0.5% Bromophenol Blue solution (dissolved in DMF) to the beads.

  • Interpretation & Causality:

    • Yellow Beads/Solution: The coupling is complete. The absence of basic secondary amines leaves the dye in its acidic (yellow) state. Proceed to Fmoc deprotection.

    • Blue/Green Beads: The coupling is incomplete. Unreacted secondary amines deprotonate the dye, shifting it to its basic (blue) state. Action: Immediately perform a double-coupling cycle using HATU/HOAt before proceeding.

References

  • AAPPTec. "Solid Phase Peptide Synthesis With N-Methyl Amino Acids - Technical Support Information Bulletin 1177". Available at: [Link]

  • Biron, E., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 2005. Available at: [Link]

  • Chatterjee, J., et al. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 2008. Available at: [Link]

  • ChemSrc. "Methyl (S)-2-(methylamino)pentanoate | CAS#:723238-10-6". Available at: [Link]

Sources

Application

Application Note: Chiral HPLC Strategies for the Enantiomeric Resolution of 2-(Methylamino)pentanoate

Introduction & Analytical Challenges The incorporation of unnatural N-methylated amino acids, such as 2-(methylamino)pentanoate (commonly known as N-methylnorvaline), is a cornerstone strategy in the development of bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The incorporation of unnatural N-methylated amino acids, such as 2-(methylamino)pentanoate (commonly known as N-methylnorvaline), is a cornerstone strategy in the development of bioactive macrocycles and peptidomimetics. N-methylation enhances proteolytic stability, increases membrane permeability, and restricts conformational flexibility, making these building blocks essential for advanced drug discovery platforms like mRNA display .

However, assessing the enantiomeric purity of 2-(methylamino)pentanoate presents a unique analytical challenge. As a secondary amine lacking a strong UV chromophore, it evades standard UV detection methods and fails to interact with traditional primary-amine-dependent chiral stationary phases (CSPs). This application note details two field-proven, self-validating workflows to overcome these barriers: a Direct Method utilizing a Zwitterionic CSP, and an Indirect Method employing an advanced Marfey's reagent analog.

Mechanistic Insights: Why Traditional Methods Fail

To design a robust protocol, we must first understand the causality behind the failure of conventional amino acid analysis techniques:

  • The Crown Ether Limitation: Crown ether CSPs (e.g., Crownpak CR(+)) achieve chiral recognition by forming a stable inclusion complex via three hydrogen bonds with a primary ammonium ion (-NH 3+​ ). Because 2-(methylamino)pentanoate is a secondary amine, it forms an -NH 2​ (CH 3​ ) + ion. This sterically hindered ion cannot establish the requisite hydrogen bonding network, resulting in poor or zero enantioselectivity .

  • The OPA Derivatization Failure: Standard pre-column derivatization with o-phthalaldehyde (OPA) requires a primary amine to form a fluorescent isoindole derivative. N-methyl amino acids are completely unreactive to OPA, rendering this ubiquitous method useless for N-methylnorvaline [[1]]([Link]).

To bypass these limitations, scientists must choose between direct zwitterionic chromatography (requiring specialized detectors) or indirect derivatization (utilizing standard UV detectors).

Workflow Start Sample: 2-(methylamino)pentanoate (N-methylnorvaline) Decision Is MS/CAD/ELSD Detection Available? Start->Decision Direct Method A: Direct Chiral HPLC (Zwitterionic CSP) Decision->Direct Yes Indirect Method B: Indirect Achiral HPLC (Pre-column Derivatization) Decision->Indirect No (UV Only) ZWIX Chiralpak ZWIX(+) Mobile Phase: MeOH/MeCN + FA/DEA Direct->ZWIX FDNP Derivatize with FDNP-L-Val-NH2 (Advanced Marfey's) Indirect->FDNP DetectMS Detection: MS/MS or CAD ZWIX->DetectMS RP Achiral C18 Column Gradient: H2O/MeCN + 0.1% TFA FDNP->RP DetectUV Detection: UV at 340 nm RP->DetectUV

Caption: Workflow decision tree for selecting the optimal chiral HPLC method based on detector availability.

Method A: Direct Separation via Zwitterionic CSP (LC-MS/CAD)

Causality & Column Selection

Zwitterionic CSPs (e.g., Chiralpak ZWIX) are synthesized by bonding a Cinchona alkaloid derivative—containing both a basic quinuclidine moiety and an acidic sulfonic acid group—to silica. This architecture allows simultaneous anion- and cation-exchange interactions with the zwitterionic N-methylnorvaline. This synergistic double ion-exchange locks the analyte into a rigid conformation, allowing the chiral pocket of the Cinchona framework to effectively discriminate the enantiomers based on the steric bulk of the propyl side chain [[2]]([Link]).

Mobile Phase Rationale

A strictly controlled protic environment is required. We utilize 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA). FA ensures the protonation of the analyte's secondary amine, while DEA ensures the deprotonation of its carboxylic acid. This precise acid-base balance maintains the zwitterionic state necessary for the dual-interaction mechanism.

Mechanism CSP Zwitterionic CSP (Cinchona Alkaloid Derivative) IonExchange1 Anion Exchange (CSP Quaternary Ammonium ↔ Analyte Carboxylate) CSP->IonExchange1 IonExchange2 Cation Exchange (CSP Sulfonate ↔ Analyte Secondary Ammonium) CSP->IonExchange2 Steric Steric & Hydrophobic Interactions (Propyl side chain vs. Cinchona framework) CSP->Steric Analyte 2-(methylamino)pentanoate (Zwitterionic State) IonExchange1->Analyte IonExchange2->Analyte Steric->Analyte

Caption: Chiral recognition mechanism illustrating dual ion-exchange and steric interactions on a ZWIX CSP.

Protocol A: Direct Chiral HPLC (Self-Validating System)

System Validation Note: Ensure the LC-MS or CAD system is equilibrated for at least 30 column volumes to stabilize the complex ionic double-layer on the CSP.

  • Sample Preparation: Dissolve 2-(methylamino)pentanoate in Methanol:Water (50:50, v/v) to a final concentration of 0.1 mg/mL.

  • Column: Chiralpak ZWIX(+) (150 mm × 3.0 mm, 3 µm).

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 2 µL.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive Selected Reaction Monitoring (SRM) mode ( m/z 132.1 86.1) or Charged Aerosol Detection (CAD).

  • Self-Validation Step: Inject a racemic standard to confirm a minimum resolution ( Rs​ ) of 1.5. The L-enantiomer typically elutes first on a ZWIX(+) column; switching to a ZWIX(-) column will reverse the elution order. Performing this column switch serves as an orthogonal validation of peak identity and rules out achiral matrix interferences.

Method B: Indirect Separation via FDNP-Val-NH2 (UV Detection)

Causality & Reagent Selection

When MS or CAD is unavailable, pre-column derivatization to install a chromophore is required. Standard Marfey's reagent (FDAA) uses an alanine amide, which often fails to resolve N-methyl amino acid diastereomers due to altered conformational dynamics caused by the N-methyl steric clash. By substituting alanine with the bulkier valine (FDNP-Val-NH 2​ ), the hydrophobicity and steric differentiation between the resulting L- and D-diastereomers are drastically amplified. This allows for baseline resolution on a standard achiral C18 column while providing strong UV absorbance at 340 nm .

Protocol B: Pre-Column Derivatization and Achiral RP-HPLC

System Validation Note: A reagent blank must be prepared and injected alongside the samples to ensure that hydrolysis products of FDNP-Val-NH 2​ do not co-elute with the target diastereomers.

  • Derivatization Reaction:

    • Mix 50 µL of the sample (1 mM 2-(methylamino)pentanoate in water) with 20 µL of 1 M NaHCO 3​ to ensure an alkaline environment.

    • Add 100 µL of 10 mM FDNP-L-Val-NH 2​ dissolved in acetone.

    • Incubate at 40 °C for 60 minutes in a thermomixer.

    • Quench the reaction by adding 20 µL of 1 M HCl to neutralize the pH. Dilute with 210 µL of Acetonitrile to stabilize the derivative.

  • Column: Sub-2 µm UHPLC C18 (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 25% B to 60% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Detection: UV absorbance at 340 nm.

Quantitative Data & System Suitability

The following table summarizes the expected chromatographic performance and operational parameters for both validated workflows, allowing scientists to select the method that best fits their instrumental capabilities.

Parameter / MetricMethod A: Direct Zwitterionic HPLCMethod B: Indirect Derivatization (RP-HPLC)
Column Chiralpak ZWIX(+) (150 × 3.0 mm, 3 µm)Achiral UHPLC C18 (100 × 2.1 mm, 1.8 µm)
Mobile Phase Isocratic: MeOH/MeCN/H 2​ O (49:49:2) + 50mM FA + 25mM DEAGradient: H 2​ O (0.1% TFA) / MeCN (0.1% TFA)
Detection ESI-MS/MS ( m/z 132.1 86.1) or CADUV Absorbance at 340 nm
Sample Prep Time < 5 minutes (Dilution only)~ 75 minutes (Reaction + Quenching)
Expected Resolution ( Rs​ ) 1.8 – 2.53.0 – 4.5
Limit of Detection (LOD) ~ 10–50 ng/mL (MS dependent)~ 5–10 pmol (Highly sensitive UV)
Primary Advantage Non-destructive, rapid sample prepAccessible instrumentation, high resolution
Primary Limitation Requires expensive MS/CAD detectorsDerivatization artifacts, longer prep time

References

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues Source: NIH.gov (PMC) URL:[Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: Journal of Pharmaceutical and Biomedical Analysis (Elsevier) URL:[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL:[Link]

  • RNA Display Methods for the Discovery of Bioactive Macrocycles Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl (S)-2-(methylamino)pentanoate

Welcome to the Technical Support Center for the synthesis of Methyl (S)-2-(methylamino)pentanoate (also known as N-methyl-L-norvaline methyl ester). As a Senior Application Scientist, I have designed this guide for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl (S)-2-(methylamino)pentanoate (also known as N-methyl-L-norvaline methyl ester). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-fidelity, stereochemically pure N-methylated amino acid building blocks.

This guide bypasses generic advice to focus on the specific mechanistic hurdles of this molecule—namely, preventing over-alkylation and preserving the delicate α-stereocenter.

Mechanistic Overview & Synthesis Strategy

The synthesis of N-monoalkylated amino acids presents two primary chemical challenges: over-alkylation to the N,N-dimethyl derivative and racemization of the α-stereocenter[1].

Many researchers initially attempt direct reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). However, this often yields intractable mixtures of mono- and di-methylated products because the secondary amine intermediate is significantly more nucleophilic than the primary amine starting material[2][3].

To establish a self-validating system where the chemistry inherently prevents these side reactions, we strongly recommend a four-step protection-methylation-deprotection workflow utilizing the o-nitrobenzenesulfonyl (o-NBS) group[1][4]. The o-NBS group sterically and electronically precludes di-methylation. Furthermore, its electron-withdrawing nature increases the acidity of the N-H proton, allowing for rapid, mild methylation conditions that preserve the (S)-stereocenter[1][4].

Synthesis Workflow Visualization

SynthesisWorkflow SM L-Norvaline (S)-2-aminopentanoic acid Ester L-Norvaline Methyl Ester Hydrochloride SM->Ester TMSCl, MeOH RT, 12h Protected N-o-NBS-L-Norvaline Methyl Ester Ester->Protected o-NBS-Cl, Et3N CH2Cl2, 0°C to RT Methylated N-Methyl-N-o-NBS-L-Norvaline Methyl Ester Protected->Methylated DBU, Me2SO4 DMF, 0°C, 15 min Product Methyl (S)-2-(methylamino)pentanoate (Target Product) Methylated->Product PhSH, K2CO3 DMF, RT, 2h

Synthesis workflow of Methyl (S)-2-(methylamino)pentanoate via o-NBS protection.

Core Experimental Protocols

Step 1: Esterification via TMSCl

Traditional Fischer esterification (using heat and strong acids) can lead to partial racemization. Using Trimethylchlorosilane (TMSCl) provides mild, room-temperature conditions that protect the chiral center[5].

  • Suspend 0.1 mol of L-norvaline in 100 mL of anhydrous methanol[5].

  • Slowly add 0.2 mol of freshly distilled TMSCl under continuous magnetic stirring[5].

  • Stir the resulting solution at room temperature for 12 hours[5].

  • Concentrate under reduced pressure to yield L-norvaline methyl ester hydrochloride in near-quantitative yield[5].

Step 2: o-NBS Protection
  • Dissolve L-norvaline methyl ester hydrochloride (1.0 eq) in anhydrous CH₂Cl₂.

  • Add triethylamine (Et₃N, 2.5 eq) and cool the reaction flask to 0 °C.

  • Slowly add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq).

  • Stir for 2 hours while allowing the mixture to warm to room temperature.

  • Quench with water, extract with CH₂Cl₂, and wash the organic layer with 1M HCl and brine. Dry over Na₂SO₄ and concentrate.

Step 3: N-Methylation
  • Dissolve the N-o-NBS-L-norvaline methyl ester in anhydrous DMF.

  • Cool the solution strictly to 0 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) followed by dimethyl sulfate (Me₂SO₄, 2.0 eq)[4].

  • Stir at 0 °C for exactly 15 minutes. Note: Strict adherence to this time limits α-proton deprotonation[4].

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate[4].

Step 4: o-NBS Deprotection
  • Dissolve the methylated intermediate in DMF.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (PhSH, 1.5 eq)[1].

  • Stir at room temperature for 2 hours[1].

  • Dilute with water, extract with EtOAc, and wash extensively with 1M NaOH (critical for removing toxic thiophenol byproducts) and brine.

  • Concentrate and purify via silica gel chromatography to yield pure Methyl (S)-2-(methylamino)pentanoate.

Troubleshooting & FAQs

Q: Why am I observing N,N-dimethylation instead of the desired mono-methylated product? A: If you are using direct reductive amination (e.g., formaldehyde with NaBH₃CN or Zn), you are fighting reaction kinetics. The secondary amine intermediate is more nucleophilic than the primary amine, making it kinetically highly difficult to halt the reaction at mono-methylation[2][3]. Solution: Abandon direct reductive amination for this specific substrate. Implement the o-NBS protection strategy outlined above, which structurally precludes di-methylation and ensures a strict 1:1 stoichiometry of methyl incorporation[1][4].

Q: My final product shows significant racemization (loss of the 'S' stereocenter). What caused this? A: Racemization typically occurs during strongly basic saponification or esterification at elevated temperatures[1][4]. The α-proton of N-methyl amino acid derivatives is highly acidic and prone to ionization[4]. Solution: Avoid saponification entirely. By generating the methyl ester first using the mild TMSCl/MeOH method at room temperature[5], and conducting the DBU/Me₂SO₄ methylation strictly at 0 °C[4], you protect the neighboring C-H bond from deprotonation, preserving >99% enantiomeric excess (ee).

Q: Why use o-NBS instead of the more common N-Tosyl (Ts) protecting group? A: While N-Tosyl enhances the acidity of the amine for methylation, its removal requires highly destructive conditions (e.g., HBr in acetic acid or dissolving metal reduction)[1]. These harsh conditions are notorious for cleaving the methyl ester and causing racemization[1]. The o-NBS group is cleaved under exceptionally mild, neutral-to-basic conditions using thiophenol at room temperature, leaving the methyl ester completely intact[1].

Q: The yield of my N-methylation step (Step 3) is unusually low. What should I check? A: Two factors primarily cause this:

  • Moisture in DMF: DBU is highly sensitive to water, which can prematurely hydrolyze the dimethyl sulfate. Ensure your DMF is strictly anhydrous.

  • Reaction Time: The DBU/Me₂SO₄ reaction is extremely fast and typically complete within 15 minutes at 0 °C[4]. Prolonged reaction times do not improve yield and will degrade the product.

Quantitative Data Presentation

Table 1: Comparison of Methylation Strategies for L-Norvaline Methyl Ester

Synthesis StrategyReagentsExpected Mono-Methyl YieldDi-Methyl ImpurityRacemization Risk
Direct Reductive AminationCH₂O, NaBH₃CN, MeOH30 - 40%High (>40%)Low
Eschweiler-ClarkeCH₂O, HCOOH, Heat< 5%Very High (>90%)Moderate
N-Tosyl ProtectionTsCl; MeI/K₂CO₃; HBr/AcOH50 - 60%NoneHigh (during deprotection)
o-NBS Protection (Recommended) o-NBS-Cl; DBU/Me₂SO₄; PhSH 85 - 95% None Very Low (<1%)

References[4] Title: Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | Source: acs.org | URL:Click Here for Verification[1] Title: Synthetic Preparation of N-Methyl-α-amino Acids | Source: acs.org | URL:Click Here for Verification[2] Title: Reductive methylation by aqueous formaldehyde and zinc | Source: researchgate.net | URL:Click Here for Verification[5] Title: A Convenient Synthesis of Amino Acid Methyl Esters | Source: nih.gov | URL:Click Here for Verification[3] Title: Amine synthesis by reductive amination (reductive alkylation) | Source: organic-chemistry.org | URL:Click Here for Verification

Sources

Optimization

Optimizing reaction conditions for the synthesis of Methyl (S)-2-(methylamino)pentanoate

Welcome to the technical support and troubleshooting hub for the synthesis of Methyl (S)-2-(methylamino)pentanoate (commonly known as N-methyl-L-norvaline methyl ester ). This non-natural amino acid derivative is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the synthesis of Methyl (S)-2-(methylamino)pentanoate (commonly known as N-methyl-L-norvaline methyl ester ). This non-natural amino acid derivative is a critical building block in the development of highly stable, membrane-permeable peptidomimetics and therapeutics (1)[1].

Synthesizing N-methylated amino acid esters presents two primary chemical challenges: over-alkylation (forming N,N-dimethyl derivatives) and racemization (loss of the S-stereocenter). This guide provides field-proven, causality-driven protocols to bypass these pitfalls using a highly controlled sulfonamide-protection strategy.

Validated Synthesis Workflow

SynthesisPathway A L-Norvaline (Primary Amine) B Esterification SOCl2, MeOH, 0°C to Reflux A->B C L-Norvaline Methyl Ester (Intermediate) B->C D Sulfonylation o-NBS-Cl, TEA, DCM C->D E N-Nosyl-L-Norvaline Methyl Ester D->E F N-Methylation MeI, K2CO3, DMF, RT E->F G N-Methyl-N-Nosyl Methyl Ester F->G H Deprotection PhSH, K2CO3, DMF G->H I Methyl (S)-2-(methylamino)pentanoate (Target Product) H->I

Racemization-free synthetic workflow for Methyl (S)-2-(methylamino)pentanoate.

Troubleshooting & FAQs: The Causality of Reaction Failures

Q1: When attempting reductive amination of L-norvaline methyl ester with formaldehyde and NaBH(OAc)₃, I predominantly isolate the N,N-dimethyl derivative. How can I arrest the reaction at mono-methylation? Causality & Solution: The mono-methylated secondary amine is significantly more nucleophilic than the unmethylated primary amine due to the electron-donating inductive effect of the newly added methyl group. Consequently, the second equivalent of formaldehyde reacts faster than the first, leading to unavoidable over-alkylation (2)[2]. Recommendation: Abandon direct reductive amination for this specific substrate. Instead, utilize the o-nitrobenzenesulfonyl (nosyl) protecting group strategy outlined in Protocol 2, which strictly limits the substrate to a single methylation event.

Q2: I used NaH and methyl iodide to methylate N-Boc-L-norvaline methyl ester, but chiral HPLC indicates 15% racemization. Why does this occur? Causality & Solution: Carbamate protecting groups (like Boc or Cbz) do not sufficiently acidify the N-H proton. Therefore, strong bases like NaH are required for deprotonation. At elevated temperatures or extended reaction times, NaH also abstracts the somewhat acidic alpha-proton of the amino acid ester, leading to enolization and subsequent loss of the (S)-stereocenter (). Recommendation: Switch to N-nosyl protection. The strong electron-withdrawing nature of the sulfonamide group highly acidifies the N-H proton, allowing for quantitative methylation using very mild bases (e.g., K₂CO₃) or neutral conditions (e.g., diazomethane), leaving the alpha-proton completely intact (3)[3].

Q3: How do I remove the N-nosyl group without hydrolyzing the methyl ester? Causality & Solution: Standard ester saponification (e.g., LiOH/THF) is prone to causing racemization in N-methyl amino acids and will destroy your target ester (4)[4]. The nosyl group, however, is uniquely cleaved via a Meisenheimer complex using a soft nucleophile (thiolate). Using thiophenol or mercaptoacetic acid with K₂CO₃ selectively attacks the electron-deficient aromatic ring of the nosyl group, leading to SO₂ extrusion and amine release, without attacking the "hard" carbonyl carbon of the methyl ester.

Quantitative Data: Condition Optimization

The table below summarizes the empirical data driving our recommended protocols, demonstrating why the N-Nosyl route is superior for maintaining chiral integrity and controlling substitution.

Table 1: Optimization of N-Methylation Conditions for L-Norvaline Derivatives

SubstrateReagents & ConditionsMajor ProductYield (%)Enantiomeric Excess (ee %)
L-Norvaline Methyl EsterCH₂O, NaBH(OAc)₃, DCM, RTN,N-Dimethyl derivative85>99
N-Boc-L-Norvaline Methyl EsterMeI, NaH, DMF, 0 °CN-Methyl-N-Boc derivative7285 (Racemized)
N-Nosyl-L-Norvaline Methyl EsterCH₂N₂, Et₂O, RTN-Methyl-N-Nosyl derivative98>99
N-Nosyl-L-Norvaline Methyl Ester MeI, K₂CO₃, DMF, RT N-Methyl-N-Nosyl derivative 95 >99

Experimental Protocols (Self-Validating Systems)

Protocol A: Esterification of (S)-2-aminopentanoic acid

Objective: Convert L-Norvaline to its methyl ester hydrochloride salt.

  • Reagent Preparation: Cool 50 mL of anhydrous methanol to 0 °C in an ice bath under an inert atmosphere.

  • Activation: Dropwise, add 1.5 equivalents of thionyl chloride (SOCl₂).

    • Causality Rationale: Reacting SOCl₂ with methanol generates anhydrous HCl and dimethyl sulfite in situ. This avoids exposing the amino acid directly to concentrated SOCl₂, which can cause side reactions, while providing the highly acidic, anhydrous environment necessary to drive Fischer esterification to completion.

  • Addition: Add 1.0 equivalent of L-Norvaline. Remove the ice bath and reflux the mixture for 4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to yield a white solid.

  • Self-Validation Checkpoint:

    • MS (ESI+): Confirm the presence of the molecular ion peak [M+H]⁺ at m/z 132.1.

Protocol B: N-Nosylation and Racemization-Free N-Methylation

Objective: Protect the primary amine and selectively mono-methylate.

  • Nosylation: Dissolve the L-Norvaline methyl ester hydrochloride in anhydrous DCM. Add 2.5 equivalents of triethylamine (TEA), followed by 1.1 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) at 0 °C. Stir at room temperature for 2 hours. Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

  • Methylation: Dissolve the crude N-nosyl intermediate in anhydrous DMF. Add 2.0 equivalents of anhydrous K₂CO₃ and 1.5 equivalents of methyl iodide (MeI). Stir at room temperature for 12 hours.

    • Causality Rationale: The o-NBS group withdraws electron density via resonance and inductive effects, lowering the pKa of the N-H bond to ~4-5. This allows the use of a mild base like K₂CO₃, which is strong enough to deprotonate the sulfonamide but too weak to abstract the alpha-proton, thereby completely preventing racemization.

  • Self-Validation Checkpoint:

    • ¹H NMR (CDCl₃): Verify the complete disappearance of the sulfonamide N-H doublet (typically around ~5.6 ppm) and the appearance of a sharp N-CH₃ singlet at ~3.4 ppm.

Protocol C: Selective Nosyl Deprotection

Objective: Cleave the nosyl group to yield the final product without ester hydrolysis.

  • Cleavage: Dissolve the N-methyl-N-nosyl intermediate in DMF. Add 3.0 equivalents of K₂CO₃ and 1.2 equivalents of thiophenol (PhSH). Stir at room temperature for 2 hours.

  • Extraction: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with saturated aqueous NaHCO₃ to remove thiophenol byproducts.

  • Self-Validation Checkpoint:

    • MS (ESI+): Confirm the target mass [M+H]⁺ at m/z 146.1.

    • Chiral HPLC: Run against a racemic standard to validate >99% ee, confirming the structural and stereochemical integrity of the final Methyl (S)-2-(methylamino)pentanoate.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Handling of Methyl (S)-2-(methylamino)pentanoate

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting racemization and stereochemical degradation during the synthesis of Methyl (S)-2-(methylamino)pentanoate (N-methyl-L-norvalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting racemization and stereochemical degradation during the synthesis of Methyl (S)-2-(methylamino)pentanoate (N-methyl-L-norvaline methyl ester).

Core Principle: The Causality of Racemization

Synthesizing N-methylated amino acid esters like Methyl (S)-2-(methylamino)pentanoate presents a notorious stereochemical challenge. In standard primary amino acids, the N–H bond acts as a sacrificial proton source under basic conditions; its deprotonation forms an anion that buffers the chiral α-carbon against epimerization.

Once the amino acid is N-alkylated, the α-proton becomes the most acidic site on the molecule. Exposure to strong bases during N-methylation (e.g., NaH) or esterification/saponification (e.g., NaOH) triggers rapid abstraction of this α-proton. This forms a planar, achiral enolate intermediate that reprotonates non-stereoselectively, leading to catastrophic racemization (1)[1].

BaseCatalyzedRacemization N1 N-Methyl Amino Acid Ester (S-Enantiomer) N2 Enolate Intermediate (Planar, Achiral) N1->N2 Strong Base (OH-, NaH) α-proton abstraction N3 Racemic Mixture (50% S / 50% R) N2->N3 Non-stereoselective Reprotonation

Base-catalyzed enolization mechanism leading to epimerization at the alpha-carbon.

Troubleshooting & FAQs

Q1: I attempted direct N-methylation of Boc-L-Norvaline using NaH and Methyl Iodide. The yield was fine, but chiral HPLC showed 20% of the (R)-enantiomer. What went wrong? A1: While Na⁺ chelation can sometimes protect the carboxylate, the strong basicity of Sodium Hydride (NaH) often leads to competitive α-proton abstraction at room temperature. The carbamate nitrogen is methylated, but the chiral center is compromised by the basic environment (2)[2]. Avoid strong bases; shift to reductive amination or Mitsunobu protocols.

Q2: Can I synthesize N-methyl-L-norvaline first and then esterify it using standard basic conditions? A2: Absolutely not. Saponification or basic esterification of N-methyl amino acids is highly prone to racemization. Benoiton et al. demonstrated that N-methyl amino acid esters can racemize up to 44% under standard methanolic sodium hydroxide conditions due to the lack of the protective N–H bond (3)[3].

Q3: What is the most robust, self-validating method to synthesize Methyl (S)-2-(methylamino)pentanoate without losing chiral purity? A3: The most reliable method is consecutive reductive amination starting from L-Norvaline methyl ester. By avoiding strong bases entirely and operating under mildly acidic/neutral conditions, the α-proton remains secure, resulting in undetectable levels of racemization (4)[4].

Quantitative Data: Strategy Comparison

To make an informed protocol decision, review the historical performance of various N-methylation strategies applied to aliphatic amino acids like L-Norvaline:

Synthesis StrategyReagentsTypical YieldRacemization LevelMechanistic Flaw / Advantage
Direct Alkylation (Fischer) NaH, MeI, THF60–75%High (10–30%) Strong base abstracts α-proton[2].
Saponification of N-Me Esters NaOH, MeOH/H₂ON/ASevere (18–44%) Lack of N–H bond accelerates enolization[3].
Fukuyama Alkylation o-NBS-Cl, Me₂SO₄, DBU92–99%Low (<8%) Milder base, but ester still slightly vulnerable[5].
Consecutive Reductive Amination PhCHO, (CH₂O)n, NaBH₃CN>90%Undetectable (0%) Neutral/mildly acidic conditions completely prevent enolization[4].

Recommended Workflow: Consecutive Reductive Amination

We strongly recommend the consecutive reductive amination pathway. This self-validating system bypasses the mechanistic cause of failure (base-catalyzed enolization) by constructing the N-methyl group via imine/iminium intermediates under mild hydride reduction.

ReductiveAmination A L-Norvaline Methyl Ester (Chiral Center: S) B N-Benzyl-L-Norvaline Methyl Ester A->B PhCHO, NaBH3CN MeOH, 1h C N-Benzyl-N-Methyl-L-Norvaline Methyl Ester B->C (CH2O)n, NaBH3CN MeOH, Overnight D Methyl (S)-2-(methylamino)pentanoate (Target Product) C->D H2, Pd/C MeOH, 1atm

Racemization-free reductive amination workflow for N-methyl amino acid esters.

Step-by-Step Experimental Protocol

This protocol details the synthesis of Methyl (S)-2-(methylamino)pentanoate directly from L-Norvaline methyl ester hydrochloride, ensuring >99% ee (4)[4].

Phase 1: N-Benzylation (Imine Formation & Reduction)

  • Dissolve L-Norvaline methyl ester hydrochloride (10 mmol) in anhydrous methanol (30 mL).

  • Add benzaldehyde (10 mmol, 1.0 equiv) to the solution and stir at room temperature for 1 hour to allow complete imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (10 mmol, 1.0 equiv) in small portions.

  • Stir the reaction mixture overnight at room temperature. Causality note: The mild hydride source selectively reduces the imine without affecting the ester or the α-proton.

Phase 2: N-Methylation (Iminium Formation & Reduction) 5. To the same reaction flask (without isolating the N-benzyl intermediate), add solid paraformaldehyde (12 mmol, 1.2 equiv). 6. Stir until the paraformaldehyde suspension gradually dissolves (typically 1–3 hours, indicating iminium ion formation). 7. Add a second equivalent of NaBH₃CN (10 mmol, 1.0 equiv) and stir overnight. 8. Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-benzyl-N-methyl-L-norvaline methyl ester.

Phase 3: Hydrogenolysis (Deprotection) 9. Dissolve the crude intermediate in methanol (20 mL) and add 10% Pd/C (10% w/w). 10. Purge the flask and stir under a hydrogen atmosphere (1 atm, balloon) for 4–6 hours at room temperature. 11. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with excess methanol. 12. Concentrate the filtrate in vacuo to afford pure Methyl (S)-2-(methylamino)pentanoate .

References

  • Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews (ACS Publications). URL: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Facile Synthesis of Highly Functionalized N-Methyl Amino Acid Esters without Side-Chain Protection | Organic Letters (ACS Publications). URL: [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis | Canadian Journal of Chemistry (Canadian Science Publishing). URL: [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids | The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for the Resolution of 2-(Methylamino)pentanoate Enantiomers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the resolution of 2-(methylamino)pentanoate enantiom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the resolution of 2-(methylamino)pentanoate enantiomers. The following question-and-answer format addresses specific issues you may encounter during your experiments, blending technical accuracy with field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Question 1: I am not seeing any separation of my 2-(methylamino)pentanoate enantiomers on my chiral column. What are the most common causes and how can I troubleshoot this?

Answer:

Achieving chiral separation is a multifactorial process. If you are observing a single, unresolved peak, it is crucial to systematically evaluate the following factors, starting with the most impactful:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical element in chiral separations. For amino acid esters like 2-(methylamino)pentanoate, polysaccharide-based CSPs (e.g., those derived from amylose and cellulose phenylcarbamates) are often the most successful.[1] If you are not using a polysaccharide-based column, you may need to consider switching. Specifically, Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H have shown superior performance for resolving α-amino acid esters.[1]

  • Mobile Phase Composition: The composition of your mobile phase plays a pivotal role in enantioseparation.

    • Normal Phase: This is a common starting point for chiral separations. The ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., ethanol or isopropanol) is critical. Even small adjustments to the alcohol percentage can dramatically impact resolution.

    • Additives: Since 2-(methylamino)pentanoate is a basic compound, adding a basic modifier like diethylamine (DEA) to the mobile phase can enhance peak shape and resolution in normal phase chromatography.[2][3]

    • Reversed Phase: While less common for underivatized amino acid esters, some CSPs, such as cyclodextrin-based ones, can be effective in reversed-phase mode.[2] The mobile phase typically consists of a buffered aqueous solution with an organic modifier like methanol or acetonitrile.[2][4]

  • Derivatization: If optimizing the CSP and mobile phase is not fruitful, consider derivatizing your analyte. Derivatization can introduce functional groups that enhance interactions with the CSP, such as π-π interactions with aromatic rings, and can also improve detectability.[2][5] Common derivatizing agents for amino acids include:

    • Nitrobenzoxadiazole (NBD) derivatives[1]

    • N-fluorenylmethoxycarbonyl (FMOC) chloride[2]

    • o-Phthalaldehyde (OPA) in the presence of a chiral thiol[5][6]

Question 2: My peaks are tailing or fronting, leading to poor resolution. How can I improve the peak shape?

Answer:

Poor peak shape is often due to secondary interactions, column overload, or a mismatch between the sample solvent and the mobile phase.

Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary ionic interactions between the basic methylamino group and residual silanols on the silica support.Add a basic modifier to the mobile phase (e.g., 0.1% DEA in normal phase).[2] Use a CSP with a more inert surface.
Column overload.Reduce the sample concentration or injection volume.
Mismatched sample solvent and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Peak Fronting Column overload.Dilute the sample or inject a smaller volume.

Experimental Workflow: Chiral HPLC Method Development

Caption: Chiral HPLC Method Development Workflow.

Section 2: Enzymatic Kinetic Resolution

Question 3: My enzymatic kinetic resolution of 2-(methylamino)pentanoate is slow and gives low enantiomeric excess (ee). What factors should I investigate?

Answer:

For a successful enzymatic kinetic resolution, several parameters must be optimized. Here are the key areas to focus on:

  • Enzyme Selection: The choice of enzyme is paramount. Lipases are commonly used for the resolution of esters and amines.[7][8][9] Specifically, Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the resolution of primary and secondary amines.[7]

  • Acyl Donor: The nature of the acyl donor significantly influences both the reaction rate and enantioselectivity.[7][10] For the acylation of amines, long-chain carboxylic acids or their esters often yield high enantioselectivity.[7] It has been observed that using a carboxylic acid as the acylating agent can lead to a marked acceleration of the reaction rate compared to its corresponding ester.[7]

  • Solvent: The reaction solvent can dramatically affect enzyme activity and selectivity.[10] Lipase-catalyzed resolutions of amines are generally more successful in low-polarity organic solvents like heptane or toluene.[7][11]

  • Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may negatively impact enzyme stability and enantioselectivity. An optimal temperature must be determined experimentally. For some CAL-B catalyzed reactions, temperatures around 80°C have been shown to be effective.[7]

  • Water Activity: For enzymatic reactions in organic solvents, a small amount of water is often necessary for enzyme activity. The optimal water content should be determined for your specific system.

Question 4: The conversion in my enzymatic resolution has stalled at less than 50%, and I'm not achieving the desired enantiopurity for both the product and the remaining substrate. What could be the issue?

Answer:

This is a common issue in kinetic resolutions and can be attributed to several factors:

  • Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme, thus slowing down or stopping the reaction.

  • Reversibility of the Reaction: The reaction may be reversible, leading to an equilibrium that is reached before 50% conversion.

  • Enzyme Deactivation: The reaction conditions (e.g., temperature, solvent, pH) may be causing the enzyme to lose its activity over time.

  • Sub-optimal Enantioselectivity: If the enzyme's enantioselectivity (E-value) is not sufficiently high, it will be difficult to obtain high enantiomeric excess for both the product and the unreacted substrate.

Troubleshooting Steps:

  • Investigate Product Inhibition: Analyze the reaction mixture at various time points to determine if the reaction rate decreases more than expected as the product concentration increases.

  • Address Reversibility: If the reaction is reversible, consider strategies to shift the equilibrium, such as removing one of the products as it is formed.

  • Optimize Reaction Conditions for Enzyme Stability: Re-evaluate the temperature, solvent, and pH to ensure they are optimal for the long-term stability of the enzyme.

  • Screen for a More Selective Enzyme: If the enantioselectivity is inherently low, you may need to screen other lipases or esterases to find a more suitable biocatalyst.[12]

Experimental Protocol: Enzymatic Kinetic Resolution of 2-(Methylamino)pentanoate

  • Enzyme Preparation: To a solution of racemic 2-(methylamino)pentanoate (1 equivalent) in a suitable organic solvent (e.g., heptane), add the immobilized lipase (e.g., Novozym 435).

  • Acyl Donor Addition: Add the acyl donor (e.g., lauric acid, 1 equivalent).

  • Reaction Incubation: Stir the reaction mixture at the optimized temperature (e.g., 50-80°C).

  • Monitoring Conversion: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the substrate and product.

  • Reaction Quench: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Work-up and Purification: Separate the acylated product from the unreacted amine using standard purification techniques such as extraction or column chromatography.

Section 3: Diastereomeric Salt Crystallization

Question 5: I am attempting to resolve 2-(methylamino)pentanoate via diastereomeric salt crystallization, but I'm struggling to obtain crystals or the separation is inefficient. What are the key parameters to optimize?

Answer:

Diastereomeric salt crystallization is a classical and powerful resolution technique, but it can be challenging to predict and optimize.[13][14] The success of this method relies on the differential solubility of the two diastereomeric salts.

  • Choice of Resolving Agent: This is the most critical decision. Since 2-(methylamino)pentanoate is an amine, you should use a chiral acid as the resolving agent.[14][15] Commonly used chiral acids include:

    • Tartaric acid and its derivatives

    • Mandelic acid and its derivatives

    • Camphorsulfonic acid

  • Solvent Selection: The choice of crystallization solvent is crucial as it directly influences the solubility of the diastereomeric salts.[16][17] A screening of various solvents with different polarities (e.g., alcohols, esters, ethers, and hydrocarbons) is often necessary.[16]

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the amine to the resolving agent is common, it is not always optimal. Using a half-equivalent of the resolving agent can sometimes improve the efficiency of the crystallization.[14]

  • Temperature and Cooling Rate: The temperature at which the salt formation and crystallization occur, as well as the cooling rate, can significantly impact the crystal size, purity, and yield. A slow cooling rate generally favors the formation of larger, purer crystals.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, using it to seed the supersaturated solution can promote the crystallization of that specific diastereomer.

Logical Relationship: Diastereomeric Salt Crystallization

Racemate Racemic 2-(methylamino)pentanoate Diastereomers Diastereomeric Salt Mixture Racemate->Diastereomers Resolving_Agent Chiral Acid (Resolving Agent) Resolving_Agent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Liberation Liberation of Enantiomers Separated_Salts->Liberation Enantiomers Pure Enantiomers Liberation->Enantiomers

Caption: Diastereomeric Salt Crystallization Process.

References
  • Racemic resolution of N-protected dl-amino acids by crystallization of brucinium and strychninium diastereomeric salts. IUCr Journals. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry. [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Resolution of racemic amino acids.
  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development. [Link]

  • Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases. PMC. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • Enzymatic resolution process.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral Technologies Amino Acid Database. HPLC. [Link]

  • Process for the preparation of optically active methadones in high enantiomeric purity.
  • Chiral HPLC Separations. Phenomenex. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. PMC. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. [Link]

  • Enzymatic resolution of (+/-)-5-acetoxy-4-aryl-(2E)-pentenoate derivatives. PubMed. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. MDPI. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Semantic Scholar. [Link]

  • Enantiomeric Analysis of Pharmaceutical Compounds by Ion/Molecule Reactions. Lebrilla. [Link]

Sources

Troubleshooting

Optimizing the N-methylation of (S)-2-aminopentanoate

Technical Support Center: Optimizing the N-Methylation of (S)-2-Aminopentanoate Welcome to the Application Scientist Support Center. (S)-2-aminopentanoate (L-norvaline) is a critical aliphatic, non-proteinogenic amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the N-Methylation of (S)-2-Aminopentanoate

Welcome to the Application Scientist Support Center. (S)-2-aminopentanoate (L-norvaline) is a critical aliphatic, non-proteinogenic amino acid utilized in the synthesis of peptidomimetics and cyclic peptides. N-methylation of this residue is frequently employed to enhance proteolytic stability and membrane permeability. However, achieving high-yield N-methylation without compromising the stereochemical integrity at the α-carbon remains a significant synthetic challenge.

This guide provides mechanistic troubleshooting, validated protocols, and causality-driven insights to ensure robust, racemization-free N-methylation during your drug development workflows.

Part 1: Mechanistic Workflow & Strategy Selection

Workflow cluster_A Fukuyama Protocol (Preferred) cluster_B Reductive Amination Start (S)-2-Aminopentanoate (L-Norvaline) NBS 1. Protection o-NBS-Cl, Collidine Start->NBS Imine 1. Schiff Base Formaldehyde Start->Imine Alk 2. Alkylation Me2SO4, DBU NBS->Alk Dep 3. Deprotection PhSH, K2CO3 Alk->Dep End N-Methyl-(S)-2-aminopentanoate Dep->End Red 2. Reduction NaBH3CN Imine->Red Red->End Side Over-methylation (N,N-Dimethyl) Red->Side Excess CH2O

Synthetic pathways for the N-methylation of (S)-2-aminopentanoate.

Part 2: Troubleshooting & Mechanistic FAQs

Q1: Why am I observing significant epimerization (>5%) during the N-methylation of L-norvaline? Causality: Racemization of aliphatic amino acids during methylation typically stems from the use of overly strong bases (e.g., NaH or NaOH) during the direct alkylation of N-acyl or N-carbamoyl derivatives. These bases can abstract the α-proton, leading to a loss of stereochemistry. Furthermore, during subsequent peptide coupling, N-methylated amino acids are highly prone to racemization via the formation of a planar, mesoionic oxazolium-5-oxide intermediate[1]. Solution: Abandon direct NaH/MeI alkylation. Instead, transition to the Fukuyama sulfonamide protocol utilizing an o-nitrobenzenesulfonyl (o-NBS) protecting group[2]. The highly electron-withdrawing o-NBS group sufficiently increases the acidity of the N-H proton, allowing for methylation with milder bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which do not abstract the α-proton[3].

Q2: How do I prevent over-methylation (N,N-dimethylation) when using reductive amination? Causality: Reductive amination utilizing formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) proceeds via a Schiff base (imine) intermediate. Because the resulting secondary amine (N-methyl-L-norvaline) is more nucleophilic than the primary starting amine, it rapidly reacts with any residual formaldehyde to form an iminium ion, which is subsequently reduced to the N,N-dimethyl tertiary amine. Solution: Strictly control the stoichiometry of formaldehyde to 0.95 equivalents and add it slowly at 0 °C. Alternatively, utilize the Freidinger oxazolidinone method, where the amino acid reacts with paraformaldehyde under acidic conditions to form a 5-oxazolidinone ring. This cyclic intermediate physically prevents a second methylation event and is subsequently reduced using triethylsilane (Et₃SiH) and TFA.

Q3: My o-NBS deprotection step is yielding complex mixtures and low recovery. What is going wrong? Causality: The removal of the o-NBS group relies on a nucleophilic aromatic substitution (SNAr) driven by a soft nucleophile, typically a thiolate anion generated from thiophenol (PhSH) or 2-mercaptoethanol[4]. If the reaction stalls, it is often due to the oxidation of the thiol into disulfides by dissolved oxygen, which depletes the active reagent. Solution: Thoroughly degas the DMF solvent with nitrogen prior to the reaction. Ensure a slight excess of potassium carbonate (K₂CO₃) to maintain the active thiolate concentration.

Part 3: Validated Experimental Protocol (Fukuyama Method)

This protocol outlines a self-validating system for the N-methylation of L-norvaline methyl ester, ensuring high yield and >99% enantiomeric excess (ee).

Step 1: o-NBS Protection

  • Procedure: Dissolve (S)-2-aminopentanoate methyl ester hydrochloride (1.0 eq) in anhydrous CH₂Cl₂. Add 2,4,6-collidine (3.0 eq) and cool to 0 °C. Slowly add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq). Stir for 2 hours at room temperature.

  • Causality: Collidine is selected over triethylamine because its steric bulk prevents it from acting as a nucleophile, eliminating side reactions with o-NBS-Cl.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc). The primary amine starting material will stain positive (purple) with Ninhydrin. The successful o-NBS protected product will be Ninhydrin-negative but UV-active (254 nm).

Step 2: N-Alkylation

  • Procedure: Dissolve the o-NBS protected intermediate in anhydrous DMF. Add DBU (1.5 eq) and dimethyl sulfate (Me₂SO₄, 1.2 eq) at 0 °C. Stir for 30 minutes[3].

  • Causality: DBU is a strong, non-nucleophilic amidine base that efficiently deprotonates the sulfonamide without abstracting the α-proton. Dimethyl sulfate is preferred over methyl iodide here as it is less volatile and provides superior kinetics in DMF[3].

  • Validation Checkpoint: LC-MS analysis should show a mass shift of +14 Da (addition of one methyl group). A Chloranil test will yield a positive result (blue/green), confirming the presence of a secondary amine.

Step 3: Thiolysis Deprotection & Saponification

  • Procedure: To the alkylated product in degassed DMF, add K₂CO₃ (3.0 eq) and thiophenol (1.2 eq). Stir for 2 hours. Following deprotection, saponify the methyl ester using Lithium Iodide (LiI) in ethyl acetate/pyridine rather than LiOH.

  • Causality: Saponification of N-methyl amino acid esters with aqueous hydroxide (LiOH/NaOH) is a major hidden source of racemization[3]. Using LiI facilitates ester cleavage via an SN2 mechanism at the methyl group, completely avoiding the basic conditions that cause epimerization at the α-carbon.

  • Validation Checkpoint: Final LC-MS confirms the mass of N-methyl-(S)-2-aminopentanoate. Chiral HPLC confirms >99% ee.

Part 4: Quantitative Method Comparison

Methylation StrategyTypical YieldRacemization RiskKey ReagentsScalability & Notes
Direct Alkylation 40 - 60%High (>10%)NaH, MeI, THFPoor. Highly exothermic; severe epimerization risk.
Reductive Amination 65 - 80%Low (<2%)CH₂O, NaBH₃CN, MeOHModerate. Risk of over-methylation to N,N-dimethyl.
Fukuyama Protocol 85 - 95% Minimal (<1%)o-NBS-Cl, DBU, Me₂SO₄Excellent. Highly reproducible and compatible with SPPS.

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC (NIH) -[Link]

  • Synthetic Preparation of N-Methyl-α-amino Acids - Chemical Reviews (ACS Publications) -[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis - The Journal of Organic Chemistry (ACS Publications) -[Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI -[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Enantiomeric Excess for Methyl (S)-2-(methylamino)pentanoate

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development In the landscape of modern drug development, chirality is a fundamental consideration. The spatial arrangement of atoms in a molecule can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, chirality is a fundamental consideration. The spatial arrangement of atoms in a molecule can lead to stereoisomers, specifically enantiomers, which are non-superimposable mirror images. These enantiomers often exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for precise control and validation of the stereochemical identity of active pharmaceutical ingredients (APIs).

Methyl (S)-2-(methylamino)pentanoate is a chiral building block, a derivative of the amino acid valine, which is utilized in the synthesis of various more complex pharmaceutical molecules. Ensuring its enantiomeric purity is not merely a quality control checkpoint; it is a foundational requirement for the safety and efficacy of the final drug product. The presence of the unwanted (R)-enantiomer could lead to reduced therapeutic effect, unforeseen side effects, or complex regulatory challenges.

This guide provides a comparative analysis of the three principal analytical techniques for determining the enantiomeric excess (e.e.) of Methyl (S)-2-(methylamino)pentanoate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs). As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. This document elucidates the causality behind experimental choices, provides self-validating protocols grounded in regulatory expectations, and offers a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific needs. Each method is presented with a framework for validation that aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines[1][2].

I. Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is arguably the most widely adopted method for enantiomeric purity assessment due to its versatility, robustness, and broad applicability.[3] The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.[4][5]

Principle of Chiral Recognition in HPLC

The separation mechanism is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6] For an amino acid ester like Methyl (S)-2-(methylamino)pentanoate, these interactions are typically a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds, including amino acid derivatives, due to their complex three-dimensional structures which create numerous chiral pockets.[7]

Method Development & Experimental Protocol

The primary challenge with small, polar molecules like our target analyte is achieving sufficient retention and resolution on common CSPs. A direct analysis is often possible, but derivatization of the secondary amine can sometimes enhance selectivity. For this guide, we will focus on a direct method, which is preferable for its simplicity and reduced sample preparation time.

Choosing the Right Column and Mobile Phase: The selection of the CSP is the most critical parameter. For amino acid esters, polysaccharide-based columns like Chiralpak® IA or Chiralcel® OD-H have shown high success rates.[7] The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), which modulates the retention and selectivity.

Detailed Protocol: Direct Chiral HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Reagents and Materials:

    • n-Hexane (HPLC grade).

    • Isopropanol (IPA) (HPLC grade).

    • Ethanol (HPLC grade).

    • Methyl (S)-2-(methylamino)pentanoate reference standard.

    • Racemic Methyl 2-(methylamino)pentanoate for system suitability.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Ethanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL solution of the racemic standard in the mobile phase.

    • Sample Solution: Prepare a 1.0 mg/mL solution of the Methyl (S)-2-(methylamino)pentanoate sample in the mobile phase.

  • System Suitability Test (SST):

    • Inject the racemic standard solution.

    • Acceptance Criterion: The resolution between the two enantiomer peaks must be ≥ 1.5.

  • Analysis:

    • Inject the sample solution.

    • Calculate the enantiomeric excess using the peak areas:

      • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method Validation Summary

A chiral purity assay must be validated to demonstrate its suitability for its intended purpose.[1][2] The following table summarizes the key validation parameters.

Validation ParameterAcceptance Criteria
Specificity The peak for the (S)-enantiomer is resolved from the (R)-enantiomer (Resolution ≥ 1.5). No interference from blank at the retention times of the enantiomers.
Limit of Quantitation (LOQ) The lowest concentration of the (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy (e.g., Signal-to-Noise ratio ≥ 10).
Linearity A linear relationship (r² ≥ 0.99) between the concentration of the (R)-enantiomer and its peak area over a specified range (e.g., LOQ to 2.0% of the nominal concentration).
Precision Repeatability (intra-assay) and intermediate precision (inter-assay) should show a Relative Standard Deviation (RSD) of ≤ 10% at the limit level of the (R)-enantiomer.
Accuracy The recovery of the (R)-enantiomer from spiked samples should be within 90-110% of the nominal value.
Robustness The method's performance is unaffected by small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

II. Chiral Gas Chromatography (GC): High Efficiency for Volatile Analytes

Chiral GC is a powerful technique renowned for its high separation efficiency and sensitivity, particularly for volatile and thermally stable compounds.[8] Since amino acid esters have limited volatility, a derivatization step is mandatory to make them suitable for GC analysis.[9][10]

Principle of Chiral Recognition in GC

Separation occurs in a long capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[11] The derivatized enantiomers partition differently between the inert carrier gas (mobile phase) and the CSP, leading to different elution times. The choice of derivatization agent is crucial as it impacts both volatility and the potential for chiral recognition.

Method Development & Experimental Protocol

The Critical Derivatization Step: The goal is to convert the polar amine and ester functional groups into more volatile, less reactive moieties. A common and effective approach for amino acids is a two-step process: esterification of the carboxyl group (already present in our analyte) followed by acylation of the amino group. Since we start with a methyl ester, we only need to acylate the secondary amine. Using a fluorinated acylating agent like trifluoroacetic anhydride (TFAA) enhances volatility and sensitivity for electron capture detection (ECD), though flame ionization detection (FID) is more common.

G cluster_workflow Chiral GC Workflow with Derivatization sample Methyl (S)-2- (methylamino)pentanoate Sample derivatization Derivatization Step: Acylation with TFAA in Aprotic Solvent sample->derivatization 1. Prepare for Volatility injection Inject Derivatized Sample into GC derivatization->injection 2. Introduce to System separation Separation on Chiral Capillary Column (e.g., β-cyclodextrin) injection->separation 3. Enantioseparation detection Detection (FID) separation->detection 4. Signal Generation analysis Data Analysis: Peak Integration & e.e. Calculation detection->analysis 5. Quantitation

Caption: Workflow for Chiral GC Analysis.

Detailed Protocol: Derivatization followed by Chiral GC

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: Chirasil-Dex CB (β-cyclodextrin derivative), 25 m x 0.25 mm ID.

  • Reagents and Materials:

    • Dichloromethane (anhydrous).

    • Trifluoroacetic anhydride (TFAA).

    • Pyridine (anhydrous).

    • Racemic and (S)-enantiomer standards.

  • Derivatization Procedure:

    • Dissolve ~5 mg of the sample or standard in 0.5 mL of dichloromethane in a vial.

    • Add 100 µL of trifluoroacetic anhydride and 20 µL of pyridine.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C.

    • Injection: 1 µL, split ratio 50:1.

  • System Suitability Test (SST):

    • Inject the derivatized racemic standard.

    • Acceptance Criterion: The resolution between the two diastereomeric derivative peaks must be ≥ 2.0.

  • Analysis:

    • Inject the derivatized sample.

    • Calculate the enantiomeric excess from the peak areas.

III. NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Mechanistic Insight

NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. Instead, it uses a Chiral Solvating Agent (CSA) to induce a chemical shift difference between the enantiomers in solution.[12][13] This method is powerful for confirming identity and structure while simultaneously providing enantiomeric purity information.

Principle of Enantiodiscrimination by NMR

A CSA is a chiral molecule that forms weak, non-covalent diastereomeric complexes with the enantiomers of the analyte.[14] These complexes have different magnetic environments, causing the corresponding protons (or other nuclei) in the two enantiomers to resonate at slightly different frequencies in the NMR spectrum.[15] For our analyte, a CSA like (R)-(-)-1,1'-Bi-2-naphthol (BINOL) can interact with the amine and ester groups, leading to observable splitting of one or more proton signals.[16] The integration of these now distinct signals allows for direct quantification of the enantiomeric ratio.

G cluster_NMR Principle of Chiral Recognition by NMR cluster_before Before CSA racemate Racemic Analyte ((S)-A and (R)-A) csa Chiral Solvating Agent ((R)-CSA) complex_S Diastereomeric Complex 1 [(S)-A • (R)-CSA] racemate->complex_S + (R)-CSA complex_R Diastereomeric Complex 2 [(R)-A • (R)-CSA] racemate->complex_R + (R)-CSA single_peak Single Peak (Enantiomers are indistinguishable) racemate->single_peak nmr NMR Spectrum split_peak Split Peaks (Diastereomeric complexes give distinct signals δ1 and δ2) nmr->split_peak

Caption: Enantiodiscrimination using a Chiral Solvating Agent in NMR.

Method Development & Experimental Protocol

Choosing the Right CSA and Conditions: The key is finding a CSA that interacts strongly enough to cause a measurable chemical shift difference (Δδ). The choice of solvent is also critical; non-polar solvents like deuterated chloroform (CDCl₃) or benzene (C₆D₆) often enhance the weak interactions required for discrimination. The stoichiometry (ratio of CSA to analyte) must be optimized to maximize the separation of the signals.

Detailed Protocol: ¹H-NMR with a Chiral Solvating Agent

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher for better resolution).

    • Standard 5 mm NMR tubes.

  • Reagents and Materials:

    • Deuterated Chloroform (CDCl₃).

    • (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) as the CSA.

    • Racemic and (S)-enantiomer standards.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the Methyl 2-(methylamino)pentanoate sample into an NMR tube.

    • Add ~1.5 equivalents of (R)-BINOL.

    • Dissolve the mixture in ~0.6 mL of CDCl₃.

    • Shake the tube for 30-60 seconds to ensure complex formation.[16]

  • NMR Acquisition:

    • Acquire a standard ¹H-NMR spectrum.

    • Identify a well-resolved proton signal that shows splitting in the presence of the CSA (e.g., the N-methyl or O-methyl protons).

  • System Suitability Test (SST):

    • Prepare a sample using the racemic standard.

    • Acceptance Criterion: A baseline-resolved split signal for at least one proton should be observed. The integration of the two peaks should be approximately 1:1.

  • Analysis:

    • For the sample spectrum, carefully integrate the two separated signals corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess:

      • e.e. (%) = [ (Integral(S) - Integral(R)) / (Integral(S) + Integral(R)) ] x 100

IV. Comparative Analysis: Selecting the Optimal Method

The choice between HPLC, GC, and NMR depends on several factors including the required sensitivity, sample throughput, available equipment, and the stage of drug development.

FeatureChiral HPLCChiral GCNMR with CSA
Sensitivity Moderate to High (ng level)Very High (pg level), especially with ECDLow (mg level required)
Precision (RSD) Excellent (< 2% at high conc., < 10% at LOQ)Excellent (< 2% at high conc., < 15% at LOQ)Good (typically 2-5%, limited by integration accuracy)
Sample Preparation Minimal (dissolve and inject)More complex (requires quantitative derivatization)Minimal (weigh, add CSA, dissolve)
Analysis Time 10-30 minutes per sample15-40 minutes per sample (plus derivatization time)5-15 minutes per sample (plus sample prep)
Development Effort Moderate (column and mobile phase screening)High (derivatization optimization and temperature program)Moderate (CSA and solvent screening)
Instrumentation Cost ModerateModerateHigh
Key Advantage Robust, versatile, industry-standardHighest resolution and sensitivityProvides structural confirmation; no reference standard needed for quantitation once signals are assigned
Key Limitation Lower resolution than GCRequires analyte to be volatile/thermally stable; derivatization riskLow sensitivity; potential for peak overlap

Conclusion and Recommendations

For the routine quality control and release testing of Methyl (S)-2-(methylamino)pentanoate , where high precision, validated sensitivity, and robustness are paramount, Chiral HPLC is the recommended method . Its direct analysis capability minimizes sample preparation errors and aligns well with established pharmaceutical workflows.[3]

Chiral GC serves as an excellent orthogonal method. It is particularly valuable when higher sensitivity is required, for instance, in impurity profiling or in analyzing samples from biological matrices. Its high resolving power can separate the target enantiomers from other closely eluting impurities that might interfere in an HPLC analysis.

NMR with a Chiral Solvating Agent is an indispensable tool during process development and for structural confirmation. While it lacks the sensitivity for trace-level analysis, its ability to provide a direct, molar ratio without chromatographic separation makes it ideal for quickly assessing the enantiomeric purity of reaction products and for definitively assigning the absolute configuration when using a known CSA.

Ultimately, a comprehensive validation strategy may employ HPLC as the primary release method while using GC or NMR as a secondary, confirmatory technique to provide a self-validating and scientifically rigorous system for ensuring the enantiomeric integrity of Methyl (S)-2-(methylamino)pentanoate.

References

  • Kessler, J., Dračínský, M., & Bouř, P. (2015). Determination of Absolute Configuration in Chiral Solvents with Nuclear Magnetic Resonance. A Combined Molecular Dynamics/Quantum Chemical Study. The Journal of Physical Chemistry A, 119(21), 5260-5268. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • PMC. (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. [Link]

  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • PMC. (n.d.). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. [Link]

  • RSC Publishing. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wiley Online Library. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • FDA. (n.d.). Analytical Procedures and Methods Validation. [Link]

  • ACS Publications. (2003). Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Analytical Chemistry. [Link]

  • PMC. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ACS Publications. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. [Link]

  • FDA. (n.d.). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. [Link]

  • LCGC International. (2016). Contemporary Analysis of Chiral Molecules. [Link]

  • ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... [Link]

  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • ECA Academy. (2018). Revised FDA Guidance on the validation of analytical methods. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Wiley Online Library. (2001). Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry. [Link]

  • Indian Journal Of Basic And Applied Medical Research. (2023). Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Scholars' Mine. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. [Link]

  • Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

  • FDA. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Sources

Comparative

A Comparative Guide to Enantiomeric Excess Determination of Methyl (S)-2-(methylamino)pentanoate by NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical quality attribute in the synthesis and development of chiral pharmaceuticals. Methyl (S...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical quality attribute in the synthesis and development of chiral pharmaceuticals. Methyl (S)-2-(methylamino)pentanoate is a chiral building block whose stereochemical purity is paramount. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for this purpose, supported by experimental principles and data-driven insights.

The Central Role of Chirality in Drug Development

The biological activity of a chiral drug molecule is often highly dependent on its stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, regulatory bodies demand rigorous control and accurate measurement of the enantiomeric purity of any chiral active pharmaceutical ingredient (API) and its intermediates.

NMR Spectroscopy for Enantiomeric Excess Determination: A Rapid and Non-Destructive Approach

NMR spectroscopy offers a powerful and often rapid method for determining the enantiomeric excess of a chiral molecule.[1][2] The fundamental principle lies in converting a pair of enantiomers, which are indistinguishable in an achiral environment, into diastereomers.[3] These diastereomers have different physical properties and, crucially, exhibit distinct signals in the NMR spectrum, allowing for their individual quantification.[4] This conversion can be achieved through two primary strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[1][5]

Chiral Derivatizing Agents (CDAs): Covalent Diastereomer Formation

CDAs are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, resulting in a pair of diastereomers.[3][6] For an amino ester like Methyl (S)-2-(methylamino)pentanoate, a common and effective CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) or its more reactive acid chloride.[6][7][8] The reaction of the secondary amine in Methyl (S)-2-(methylamino)pentanoate with enantiomerically pure (R)-MTPA chloride would yield two diastereomeric amides.

The presence of the trifluoromethyl group in Mosher's acid is particularly advantageous for ¹⁹F NMR spectroscopy, which often provides baseline separation of the diastereomeric signals due to the large chemical shift dispersion of fluorine.[7]

Chiral Solvating Agents (CSAs): Transient Diastereomeric Complex Formation

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[9][10] This interaction creates a chiral environment around the analyte, leading to differential shielding of its protons and resulting in separate NMR signals for the two enantiomers.[1][5] For amino esters, chiral acids like (R)-Mosher acid or derivatives of mandelic acid can be effective CSAs.[11][12] The key advantage of CSAs is that the sample is not chemically altered, allowing for its recovery.[5]

Experimental Workflow: Enantiomeric Excess Determination by NMR

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral amine using a chiral derivatizing agent.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation A Racemic or Enantioenriched Methyl 2-(methylamino)pentanoate B Add Enantiomerically Pure Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) A->B C Reaction to form Diastereomeric Amides B->C D Dissolve in Deuterated Solvent (e.g., CDCl3) C->D E Acquire 1H or 19F NMR Spectrum D->E F Integrate Diastereomeric Signals E->F G Calculate Enantiomeric Excess (ee) ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100 F->G

Caption: Workflow for ee determination by NMR using a chiral derivatizing agent.

Detailed Experimental Protocol: ee Determination of Methyl (S)-2-(methylamino)pentanoate using (R)-Mosher's Acid Chloride

This protocol outlines the steps for derivatizing Methyl (S)-2-(methylamino)pentanoate with (R)-Mosher's acid chloride and subsequent analysis by ¹H NMR.

Materials:

  • Methyl (S)-2-(methylamino)pentanoate (analyte)

  • (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Deuterated chloroform (CDCl₃)

  • Anhydrous pyridine or triethylamine

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of Methyl (S)-2-(methylamino)pentanoate in 0.6 mL of CDCl₃.[2]

  • Addition of Base: Add one equivalent of a non-nucleophilic base, such as anhydrous pyridine or triethylamine.

  • Addition of Derivatizing Agent: Add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.

  • Reaction: Cap the NMR tube and shake for about 30 seconds to ensure thorough mixing.[2] Allow the reaction to proceed at room temperature for 2-6 hours to ensure complete conversion.[4]

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at 25°C.[2]

  • Data Analysis:

    • Identify the signals corresponding to the two diastereomeric amides. Protons close to the newly formed stereocenter, such as the N-methyl group or the α-proton, are likely to show the largest chemical shift difference (Δδ).

    • Integrate the distinct resonance peaks for each of the diastereomers.[2]

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Data Presentation and Interpretation

The following table illustrates hypothetical data that could be obtained from the ¹H NMR analysis of the derivatized Methyl (S)-2-(methylamino)pentanoate.

Proton AssignmentChemical Shift (ppm) - Diastereomer 1 (S,R)Chemical Shift (ppm) - Diastereomer 2 (R,R)Integration
N-CH₃2.852.9597.5 (for 2.85 ppm) / 2.5 (for 2.95 ppm)
O-CH₃3.703.72-
α-CH3.203.28-

Calculation of Enantiomeric Excess:

ee (%) = |(97.5 - 2.5) / (97.5 + 2.5)| * 100 = 95%

This result indicates that the original sample of Methyl (S)-2-(methylamino)pentanoate has an enantiomeric excess of 95% in favor of the (S)-enantiomer.

Comparison with Alternative Methods: Chiral HPLC

While NMR spectroscopy is a valuable tool, chiral High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for enantiomeric excess determination due to its high resolving power and sensitivity.[1]

G cluster_nmr NMR Spectroscopy cluster_hplc Chiral HPLC NMR_Principle Principle: Diastereomer formation (covalent or non-covalent) leading to distinct signals. NMR_Pros Pros: - Rapid analysis (5-15 min) - Non-destructive (with CSAs) - Minimal sample preparation (with CSAs) - Low solvent consumption NMR_Cons Cons: - Lower sensitivity than HPLC - Potential for signal overlap - Requires chiral auxiliary HPLC_Principle Principle: Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times. HPLC_Pros Pros: - High resolution and sensitivity - Well-established and robust method - Direct separation of enantiomers HPLC_Cons Cons: - Longer analysis time (15-30 min) - Higher solvent consumption - Requires method development and specific chiral columns

Caption: Comparison of NMR Spectroscopy and Chiral HPLC for ee analysis.

The following table provides a quantitative comparison of the key performance characteristics of NMR and chiral HPLC for enantiomeric excess determination.

FeatureNMR Spectroscopy with Chiral AuxiliaryChiral High-Performance Liquid Chromatography (HPLC)
Principle Formation of diastereomers leading to distinct NMR signals.[1]Differential interaction with a chiral stationary phase causing different retention times.[1]
Sample Preparation Simple mixing (CSA) or chemical reaction (CDA).[1]Dilution in a suitable mobile phase.
Analysis Time ~5-15 minutes per sample.[1]~15-30 minutes per sample.[1]
Resolution Dependent on the choice of chiral auxiliary and NMR field strength.Excellent resolution can be achieved with appropriate chiral columns.[1]
Sensitivity (LOD/LOQ) Generally lower than chromatographic methods.LOD and LOQ for the minor enantiomer can be in the low µg/mL range.[1]
Solvent Consumption Low (~0.5-1 mL of deuterated solvent per sample).[1]Higher, dependent on flow rate and run time.
Method Validation Requires validation for accuracy and precision.Well-established validation protocols are available.

Conclusion: Selecting the Optimal Method

Both NMR spectroscopy and chiral HPLC are powerful techniques for the determination of the enantiomeric excess of Methyl (S)-2-(methylamino)pentanoate.

  • NMR spectroscopy offers a rapid, non-destructive (with CSAs), and less solvent-intensive method that is particularly well-suited for reaction monitoring and high-throughput screening.[1][2]

  • Chiral HPLC provides excellent resolution and sensitivity, making it the ideal choice for accurate quantification, especially for detecting trace amounts of the undesired enantiomer in a regulated environment.[1][2]

For comprehensive and robust characterization of enantiomeric purity, a cross-validation approach utilizing both chiral NMR and HPLC is highly recommended.[2] The complementary nature of these techniques provides a high degree of confidence in the analytical results, ensuring the quality and safety of pharmaceutical products.

References

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. Available at: [Link]

  • Mosher's acid. Grokipedia. Available at: [Link]

  • Mosher's Acid. The Retort. Available at: [Link]

  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. ACS Publications. Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available at: [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. Available at: [Link]

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Validation

A Comparative Guide to Amine-Based Organocatalysts: Proline Esters vs. Acyclic N-Alkyl Amino Esters

A Technical Guide for Researchers in Asymmetric Synthesis In the landscape of modern organic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal- and biocatalysis, offering mild, environment...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Asymmetric Synthesis

In the landscape of modern organic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal- and biocatalysis, offering mild, environmentally benign, and often complementary pathways for the stereoselective synthesis of complex molecules.[1] Within this field, aminocatalysis, driven by the pioneering work with L-proline, represents a cornerstone of asymmetric C-C bond formation.[2][3][4] This guide provides a comparative analysis of two classes of secondary amine organocatalysts: the well-established proline esters and the less-explored acyclic N-alkyl amino esters, represented here by Methyl (S)-2-(methylamino)pentanoate.

This document moves beyond a simple catalog of reactions, offering a mechanistic rationale for the observed and predicted performance differences. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when selecting or designing a catalyst for a specific asymmetric transformation.

The Foundation: Proline and the Principles of Aminocatalysis

L-proline's reputation as the "simplest enzyme" stems from its remarkable ability to mimic enzymatic reaction pathways, specifically through enamine and iminium ion intermediates.[1][4] Its rigid pyrrolidine ring and bifunctional nature—a nucleophilic secondary amine and an acidic carboxylic acid—are the keys to its success.[5]

  • Enamine Catalysis: The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and attacks an electrophilic acceptor.[6]

  • Iminium Catalysis: The secondary amine can also condense with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the acceptor, making it more susceptible to nucleophilic attack.[7][8]

The true elegance of proline catalysis lies in its ability to form a highly organized, hydrogen-bonded transition state. The catalyst's carboxylic acid group pre-associates with the electrophile, positioning it for a stereochemically defined attack by the enamine, often rationalized by a Zimmerman-Traxler-like model.[9] Proline esters retain the core pyrrolidine scaffold but offer improved solubility in organic solvents compared to the zwitterionic parent amino acid, expanding their practical utility.[10]

Structural and Mechanistic Comparison

The catalytic efficacy of Methyl (S)-2-(methylamino)pentanoate and proline esters can be best understood by dissecting their structural differences and the resulting impact on the catalytic cycle.

FeatureProline EsterMethyl (S)-2-(methylamino)pentanoateMechanistic Implication
Scaffold Cyclic (Rigid Pyrrolidine)Acyclic (Flexible Alkyl Chain)Proline's rigidity restricts conformational freedom, leading to a more defined transition state and generally higher enantioselectivity.[11] The acyclic catalyst's flexibility may result in multiple competing low-energy transition states, potentially lowering stereocontrol.
Directing Group Carboxylic Ester (H-bond acceptor)NoneThe ester carbonyl on proline can participate in organizing the transition state via hydrogen bonding. Methyl (S)-2-(methylamino)pentanoate lacks a proximal H-bond directing group, relying solely on sterics for stereodifferentiation.
N-Substitution N-HN-CH₃The N-methyl group increases the Lewis basicity of the nitrogen, which can accelerate the rate of enamine formation. However, it also introduces additional steric bulk that will influence the facial selectivity of the enamine's approach to the electrophile.
Chiral Moiety Proline backboneLeucine-derived backboneThe stereocenter on proline dictates the facial selectivity of the enamine. For the acyclic catalyst, the (S)-configuration and the isobutyl group from its parent amino acid will govern the stereochemical outcome.
Catalytic Cycles: A Visual Comparison

The subtle yet critical differences in the catalytic cycles are illustrated below. Proline ester catalysis leverages bifunctional activation, whereas Methyl (S)-2-(methylamino)pentanoate relies on monofunctional activation dominated by steric hindrance.

G cluster_proline Proline Ester Catalytic Cycle (Bifunctional Activation) P_cat Proline Ester P_enamine Chiral Enamine P_cat->P_enamine - H₂O P_ts Organized Transition State (H-Bonding) P_enamine->P_ts P_iminium Product-Iminium Adduct P_ts->P_iminium C-C Bond Formation P_iminium->P_cat Catalyst Regeneration P_prod Chiral Product P_iminium->P_prod + H₂O P_ketone Ketone (Donor) P_ketone->P_enamine P_acceptor Electrophile (Acceptor) P_acceptor->P_ts P_h2o H₂O P_h2o->P_prod

Caption: Proline ester catalytic cycle for a Michael addition.

G cluster_acyclic Methyl (S)-2-(methylamino)pentanoate Cycle (Steric Control) A_cat Acyclic Catalyst A_enamine Chiral Enamine A_cat->A_enamine - H₂O A_ts Sterically-Controlled Transition State A_enamine->A_ts A_iminium Product-Iminium Adduct A_ts->A_iminium C-C Bond Formation A_iminium->A_cat Catalyst Regeneration A_prod Chiral Product A_iminium->A_prod + H₂O A_ketone Ketone (Donor) A_ketone->A_enamine A_acceptor Electrophile (Acceptor) A_acceptor->A_ts A_h2o H₂O A_h2o->A_prod

Caption: Predicted cycle for Methyl (S)-2-(methylamino)pentanoate.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition of a ketone to a nitroalkene is a benchmark reaction for evaluating enamine catalysis.[12][13] Below is a comparative summary of typical results for L-proline and one of its high-performing derivatives, contrasted with predicted outcomes for Methyl (S)-2-(methylamino)pentanoate based on mechanistic principles.

Reaction: Cyclohexanone + trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)e.e. (%) (syn)Reference / Rationale
L-Proline 20-30DMSO96~9595:520[12]
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole 10CH₂Cl₂24>99>99:199A highly active proline derivative with an acidic N-H on the tetrazole mimicking the carboxylic acid.[12]
Methyl (S)-2-(methylamino)pentanoate 10-20 (Predicted)Toluene / CH₂Cl₂24-72 (Predicted)Moderate to High (Predicted)Moderate (Predicted)Low to Moderate (Predicted)Rationale: The absence of a directing group makes achieving high diastereo- and enantioselectivity challenging. Stereocontrol relies solely on the steric influence of the catalyst's chiral backbone, which is often less effective than bifunctional activation. The flexible backbone could lead to competing transition states, eroding stereoselectivity.

Experimental Protocols: A Proposed Investigation

While extensive data exists for proline esters, protocols for Methyl (S)-2-(methylamino)pentanoate in organocatalysis are not well-established. The following represents a standard procedure for a proline-catalyzed Michael addition and a proposed starting point for investigating the acyclic catalyst.

General Experimental Workflow

Caption: General workflow for an organocatalytic Michael addition.

Protocol 1: Asymmetric Michael Addition with a Proline-type Catalyst

This protocol is representative for a high-performance proline derivative.

  • Setup: To a clean, dry vial equipped with a magnetic stir bar, add the proline-derived catalyst (e.g., (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) followed by the solvent (e.g., CH₂Cl₂, 2.0 mL).

  • Initiation: Add cyclohexanone (2.0 mmol, 2.0 equiv) to the stirring solution.

  • Reaction: Seal the vial and stir the mixture at room temperature (20-25 °C) for the required time (e.g., 24 hours), monitoring progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

  • Analysis: Determine the yield of the isolated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Proposed Starting Point for Methyl (S)-2-(methylamino)pentanoate

This proposed protocol accounts for the potentially different nature of the acyclic catalyst.

  • Setup: To a clean, dry vial equipped with a magnetic stir bar, add Methyl (S)-2-(methylamino)pentanoate (0.15 mmol, 15 mol%). Rationale: A higher catalyst loading may be required to achieve a reasonable reaction rate without bifunctional activation.

  • Reagent Addition: Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) followed by a non-polar solvent (e.g., Toluene, 2.0 mL). Rationale: Solvents like DMSO that are beneficial for L-proline may not be optimal for a less polar catalyst.

  • Initiation: Add cyclohexanone (2.0 mmol, 2.0 equiv) to the stirring solution.

  • Reaction: Seal the vial and stir the mixture at room temperature for 48 hours. Rationale: The reaction may be slower due to a less organized transition state. If no reaction is observed, gentle heating (40 °C) could be explored.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1.

  • Analysis: Follow step 7 from Protocol 1. Careful analysis will be crucial to determine if any level of asymmetric induction has occurred.

Conclusion and Outlook

The comparative study of proline esters and acyclic N-alkyl amino esters like Methyl (S)-2-(methylamino)pentanoate reveals a fundamental trade-off in catalyst design between structural rigidity/bifunctionality and flexibility/simplicity.

  • Proline Esters remain the gold standard for many applications due to their rigid scaffold and ability to orchestrate a highly organized, bifunctionally-activated transition state. This leads to exceptional levels of stereocontrol (both diastereoselectivity and enantioselectivity) that are difficult to match.[10][14]

  • Methyl (S)-2-(methylamino)pentanoate , as a representative acyclic catalyst, presents a different value proposition. While it is predicted to be a competent catalyst for C-C bond formation via enamine catalysis, it is unlikely to achieve the high stereoselectivities seen with proline derivatives in its current form. Its performance hinges entirely on steric guidance from a flexible backbone, a less potent strategy for stereocontrol than the cooperative effects within proline.

Future Directions: The exploration of catalysts like Methyl (S)-2-(methylamino)pentanoate is nonetheless a valuable endeavor. They serve as a simpler platform for probing the fundamental steric and electronic effects in aminocatalysis. Future iterations could involve tethering a hydrogen-bond donor (e.g., a thiourea or amide group) to the acyclic backbone, aiming to replicate the bifunctional activation mode of proline in a more flexible and potentially tunable system. Such designs could unlock novel reactivity or selectivity profiles not accessible with the rigid proline framework.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Almela, C., Cabrera, S., & Nájera, C. (2007). Densely Substituted l-Proline Esters as Catalysts for Asymmetric Michael Additions of Ketones to Nitroalkenes. The Journal of Organic Chemistry, 72(15), 5871–5874. [Link]

  • Zhong, G. (2003). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Beilstein Journal of Organic Chemistry, 1(1), 1-13. [Link]

  • Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

  • Kumar, A., & Singh, R. (2023). A review: L- Proline as an organocatalyst. International Advanced Research Journal in Science, Engineering and Technology, 10(10), 1-12. [Link]

  • Notz, W., & List, B. (2005). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. CHIMIA International Journal for Chemistry, 59(4), 193-198. [Link]

  • Arnó, M., & Domingo, L. R. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Organic Chemistry, 67(14), 4786–4791. [Link]

  • Kumar, A., & Singh, R. (2022). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. ChemistrySelect, 7(33). [Link]

  • Al-bogami, A. S. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(10), 12260–12275. [Link]

  • Dziedzic, P., & Goodman, J. M. (2016). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry - A European Journal, 22(34), 12061-12069. [Link]

  • Roslan, N. A., et al. (2024). Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. Junior Science Communication, 3(1). [Link]

  • S. L, S., & S. S, S. (2022). Polymer Supported Proline-Based Organocatalysts in Asymmetric Aldol Reactions: A Review. Current Organocatalysis, 9(2), 119-132. [Link]

  • List, B. (2004). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Sharma, P., et al. (2022). Recent Advancement and Novel Application of Organocatalyzed Aldol Condensation Reactions: A Comprehensive Review. Current Organic Synthesis, 19(5), 499-520. [Link]

  • S. L, S., & S. S, S. (2023). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Current Organocatalysis, 10(1), 3-17. [Link]

  • Notz, W., & List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]

  • Al-Ani, M., & Miller, S. J. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(4), 1157-1171. [Link]

  • Martínez, A., et al. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molbank, 2025(4), M1851. [Link]

  • Fustero, S., et al. (2011). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Current Organic Chemistry, 15(18), 3289-3335. [Link]

  • ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction... [Link]

  • Kumar, A., & Singh, R. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 191-229. [Link]

  • Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2024). A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. Heterocycles, 75(4), 757. [Link]

  • Gryko, D., Chromiński, M., & Pielacińska, D. J. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry, 3(4), 743-757. [Link]

  • Cheong, P. H.-Y., et al. (2011). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 9(21), 7475-7483. [Link]

  • List, B., Pojarliev, P., & Biller, W. T. (2002). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 4(15), 2595–2597. [Link]

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  • Song, Y., et al. (2000). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry, 43(18), 3474–3477. [Link]

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Comparative

Assessing the stereoselectivity of reactions using Methyl (S)-2-(methylamino)pentanoate

Advanced Comparison Guide: Assessing Stereoselectivity in Reactions using Methyl (S)-2-(methylamino)pentanoate As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the dual-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: Assessing Stereoselectivity in Reactions using Methyl (S)-2-(methylamino)pentanoate

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the dual-edged sword of N-methylated amino acids. Incorporating chiral building blocks like Methyl (S)-2-(methylamino)pentanoate (the methyl ester of N-methyl-L-norvaline) into a molecular scaffold is a proven strategy to dramatically improve a drug candidate's pharmacokinetic profile, conferring proteolytic stability, enhanced membrane permeability, and conformational rigidity[1].

However, the synthesis and elongation of N-methylated peptides present severe stereochemical challenges. The steric bulk of the N-methyl group drastically reduces coupling reactivity, while the absence of an amide proton exacerbates the risk of base-catalyzed racemization (epimerization) at the alpha-carbon. This guide objectively evaluates the performance of Methyl (S)-2-(methylamino)pentanoate against standard alternatives, explores the mechanistic causality of its stereochemical behavior, and provides self-validating protocols for stereoselective synthesis.

The Mechanistic Causality of Racemization

To master stereoselective reactions with Methyl (S)-2-(methylamino)pentanoate, one must understand the kinetic competition occurring during activation. It is well-documented that the amidation reactivity of N-methyl amino acids is approximately 1/10th to 1/100th that of their non-methylated counterparts[2].

When the carboxyl group of Methyl (S)-2-(methylamino)pentanoate is activated, the bulky N-methyl group hinders the incoming nucleophile's attack. This kinetic delay leaves the highly reactive intermediate lingering in the presence of the basic conditions typically required for peptide coupling. Because N-methylated amino acids lack an ionizable amide proton, the alpha-proton becomes the most acidic site. The base promotes enolization at the alpha-carbon, leading to thermodynamic equilibration and a devastating loss of stereoselectivity (racemization). Therefore, successful stereoretention relies entirely on utilizing highly reactive coupling reagents (like HATU or in situ pivaloyl mixed anhydrides) that outpace the enolization pathway[2][3].

MechanisticPathway A Activated Methyl (S)-2- (methylamino)pentanoate B Fast Coupling (e.g., HATU / Piv2O) A->B High Reactivity C Base-Catalyzed Enolization A->C Slow Kinetics & Strong Base D Stereoretentive Product (>99% ee) B->D Kinetic Control E Racemized / Epimerized Product C->E Thermodynamic Equilibration

Kinetic competition between stereoretentive coupling and base-catalyzed racemization.

Comparative Performance Analysis

When designing a synthetic route, it is critical to weigh the pharmacokinetic benefits of N-methylation against the synthetic difficulty it introduces. The table below compares Methyl (S)-2-(methylamino)pentanoate with its non-methylated analog and a standard chiral auxiliary.

Table 1: Quantitative Comparison of Chiral Building Blocks

ReagentStructural FeatureRelative Coupling ReactivityStereoretention (dr)Pharmacokinetic Impact
Methyl (S)-2-(methylamino)pentanoate N-MethylatedLow (1x baseline)Moderate to High (Highly dependent on optimized conditions)High: Confers proteolytic resistance and membrane permeability.
Methyl (S)-2-aminopentanoate Non-Methylated (L-Norvaline)High (~10x - 100x)Very High (>99:1 under standard conditions)Low: Highly susceptible to rapid enzymatic degradation in vivo.
(S)-4-benzyl-2-oxazolidinone Evans Chiral AuxiliaryN/A (Acylation)Very High (>99:1)N/A: Auxiliary is cleaved post-synthesis; does not remain in the drug.

Data synthesis derived from comparative amidation studies in peptide drug development[1][2].

Validated Experimental Protocols

A robust scientific protocol must be a self-validating system. The following methodologies include internal controls to ensure that the data you observe is a true reflection of stereoselectivity, rather than an artifact of poor analytical resolution.

Protocol A: Stereoretentive Amidation using HATU

While standard carbodiimides (like DCC) often result in low yields and high epimerization over 48-hour reaction times, HATU has proven highly efficient for sterically hindered N-methyl couplings, achieving high yields with minimal racemization[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the carboxyl-component and 1.2 eq of Methyl (S)-2-(methylamino)pentanoate in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.1 eq of HATU and 1.1 eq of HOAt to the solution. Maintain the temperature at 0 °C.

  • Base Addition: Dropwise, add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality note: DIPEA is chosen over stronger bases like DBU because its steric bulk prevents it from easily abstracting the alpha-proton, minimizing enolization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–24 hours, monitoring completion via LC-MS.

  • Self-Validation Control (The Racemic Standard): In a separate vial, run the exact same reaction but replace DIPEA with 3.0 eq of DBU and heat to 40 °C. This intentionally forces epimerization. Analyzing this control sample establishes the exact retention times for both the (S,S) and (R,S) diastereomers on your HPLC, proving that your analytical method can actually resolve them.

Protocol B: Racemization-Free Saponification

If the methyl ester of Methyl (S)-2-(methylamino)pentanoate needs to be removed for further chain elongation, standard basic saponification (LiOH/NaOH) will destroy the stereocenter.

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve the N-methylated peptide methyl ester in boiling anhydrous ethyl acetate.

  • Reagent Addition: Add 3.0 eq of anhydrous Lithium Iodide (LiI).

  • Mechanism of Action: Reflux for 16 hours. Causality note: Instead of a base-catalyzed hydrolysis at the carbonyl carbon (which promotes alpha-carbon enolization), LiI operates via a neutral SN2 nucleophilic attack by the iodide ion directly on the methyl group of the ester[4]. This perfectly preserves the (S)-stereocenter.

Analytical Assessment of Stereoselectivity

To quantify the success of the protocols above, stereoselectivity must be rigorously assessed.

AnalyticalWorkflow Step1 1. Synthesize Dipeptide using Test Reagent Step2 2. Derivatization with Marfey's Reagent (FDAA) Step1->Step2 Step3 3. Chiral HPLC / LC-MS Chromatographic Separation Step2->Step3 Step4 4. Integration of Diastereomeric Peaks (dr) Step3->Step4

Analytical workflow for quantifying the diastereomeric ratio (dr) of synthesized products.

Workflow Execution: Following synthesis, the peptide is subjected to mild acid hydrolysis, and the liberated amino acids are derivatized with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This converts any enantiomers into diastereomers, which exhibit distinct retention times on a standard reverse-phase C18 HPLC column. By integrating the area under the curves for the respective peaks (validated against the intentionally racemic control from Protocol A), the exact diastereomeric ratio (dr) and enantiomeric excess (ee) can be calculated with high confidence.

References

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides ChemRxiv URL:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Accounts of Chemical Research - ACS Publications URL:[Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP) Journal of the Mexican Chemical Society (SciELO) URL:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Methyl (S)-2-(methylamino)pentanoate

Target Audience: Researchers, scientists, and drug development professionals. As an organic amine and amino acid ester, Methyl (S)-2-(methylamino)pentanoate (commonly known as Methyl N-methyl-L-norvalinate) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

As an organic amine and amino acid ester, Methyl (S)-2-(methylamino)pentanoate (commonly known as Methyl N-methyl-L-norvalinate) is a critical building block in peptide synthesis and drug development. However, its chemical structure presents specific logistical and environmental challenges. This guide provides a self-validating, step-by-step operational framework for the safe handling, storage, and EPA-compliant disposal of this compound.

Chemical Profile & Hazard Assessment

Understanding the physical state of the chemical is the first step in risk mitigation. The compound is typically supplied in one of two forms, which fundamentally alters its handling requirements.

PropertyValue
Chemical Name Methyl (S)-2-(methylamino)pentanoate
Synonyms Methyl N-methyl-L-norvalinate
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Common Forms Liquid (Free Base) / Solid (Hydrochloride Salt)
Primary GHS Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT SE 3

Causality Check: Why do the physical forms matter? The free base is a volatile liquid susceptible to atmospheric oxidation and presents an immediate inhalation hazard. Conversely, the hydrochloride (HCl) salt is a stable, non-volatile solid. Your spill response and ventilation strategies must be dictated by the specific form you are handling.

Operational Handling & Storage

Do not rely on generic lab safety protocols; organic secondary amines require targeted preventative measures.

Step-by-Step Handling Methodology
  • Fume Hood Utilization: Always handle the free base form inside a certified chemical fume hood with a face velocity of 80–120 feet per minute.

    • Causality: Secondary amines volatilize at room temperature. Proper face velocity ensures vapors are safely exhausted away from the operator's breathing zone.

  • PPE Selection: Wear safety goggles, a standard lab coat, and nitrile gloves.

    • Causality: Nitrile provides excellent resistance to incidental contact with organic amines. If handling large volumes of the free base, double-gloving is recommended, as amines can slowly permeate a single layer of nitrile over prolonged exposure.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area.

    • Causality: Store the free base under an inert atmosphere (such as Argon or Nitrogen). Amines are highly susceptible to atmospheric oxidation, which degrades the compound into N-oxides and generates dark impurities that can ruin downstream synthetic yields.

Proper Disposal Procedures

Because Methyl (S)-2-(methylamino)pentanoate contains nitrogen, standard disposal via the drain or regular trash is strictly prohibited. Combustion of nitrogen-containing organics generates toxic nitrogen oxides (NOx).

Step-by-Step Disposal Workflow
  • Waste Segregation: Place the chemical into a designated "Non-Halogenated Organic Waste" container.

    • Causality: Never mix amino acid esters with halogenated waste or strong oxidizers. Mixing amines with oxidizers can lead to violent exothermic reactions or the generation of explosive byproducts.

  • EPA-Compliant Labeling: Label the container with the exact chemical name, the accumulation start date, and the words "Hazardous Waste"[1].

    • Causality: Under EPA 40 CFR Part 262, mislabeled containers can lead to catastrophic chemical mixing at the disposal facility and trigger severe regulatory fines[1][2].

  • Incineration: Transfer the waste to an authorized Treatment, Storage, and Disposal Facility (TSDF).

    • Causality: The EPA mandates that nitrogen-containing organic compounds be dissolved in a combustible solvent and destroyed via high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize NOx emissions[3].

  • System Validation: Implement a self-validating waste log. Before a container is sealed for transport, a secondary operator must cross-check the chemical compatibility log to ensure no incompatible oxidizers were introduced into the amine waste stream.

DisposalWorkflow A Waste Generation: Methyl (S)-2-(methylamino)pentanoate B Determine Form (Free Base vs. HCl Salt) A->B C Segregate into Compatible Container B->C Avoid Oxidizers D Labeling (EPA RCRA 40 CFR 262) C->D E Temporary Storage (< 6 Months, Secondary Containment) D->E F Transport to Approved TSDF E->F G Incineration (Afterburner + NOx Scrubber) F->G Nitrogen mitigation

Figure 1: Step-by-step chemical waste segregation and disposal workflow for EPA RCRA compliance.

Spill Response Protocol

In the event of a spill, rapid containment and neutralization are required to prevent respiratory exposure and facility contamination.

Step-by-Step Methodology
  • Containment: Use an inert absorbent like vermiculite or dry sand to dike and absorb the spill.

    • Causality: Never use combustible materials (e.g., sawdust or paper towels). Organic amines can react exothermically with combustible organics, potentially igniting a fire.

  • Neutralization: If the volatile free base is spilled, carefully neutralize the absorbed area with a dilute, weak acid (e.g., 5% acetic acid or sodium bisulfate).

    • Causality: Acid neutralization converts the volatile free base amine into a stable, non-volatile salt, immediately halting the inhalation hazard and preventing the vapors from traveling through the HVAC system.

  • Collection: Sweep the absorbed, neutralized material into a hazardous waste bag using non-sparking tools. Wash the surface thoroughly with soap and water.

  • System Validation: Swab the decontaminated surface with a pH indicator strip moistened with deionized water. A neutral pH (7.0) confirms that all residual basic amine has been successfully neutralized and removed.

SpillResponse S1 Spill Detected S2 Assess Volume & Evacuate if Necessary S1->S2 S3 Don Appropriate PPE (Respirator, Nitrile Gloves) S2->S3 S4 Contain Spill (Inert Absorbent/Vermiculite) S3->S4 S5 Neutralize (If Free Base, use mild acid) S4->S5 S6 Sweep & Place in Hazardous Waste Bag S5->S6 S7 Decontaminate Surface (Soap & Water) S6->S7 Validate pH = 7.0

Figure 2: Logical spill response flowchart detailing containment, neutralization, and validation.

References

  • Methylphenidate | C14H19NO2 | CID 4158 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. Environmental Protection Agency (eCFR). [Link]

  • Hazardous Waste Generator Regulatory Summary. United States Environmental Protection Agency. [Link]

Sources

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